1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJMNFQCIBHJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654736 | |
| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-36-1 | |
| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded route for the synthesis of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a key substituted nitrobenzene intermediate in the development of novel pharmaceuticals and agrochemicals. The presented synthesis is a multi-step process commencing from the readily available starting material, 2-bromo-4-fluorophenol. This guide elucidates the strategic rationale behind each synthetic step, detailing reaction mechanisms, and providing a robust, step-by-step experimental protocol. The causality behind experimental choices is explained, ensuring a self-validating and reproducible methodology. All claims and protocols are supported by authoritative sources to ensure scientific integrity.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound, the value of which is rooted in its potential as a versatile building block in organic synthesis. The strategic placement of bromo, fluoro, methoxy, and nitro substituents on the benzene ring offers multiple reactive sites for further chemical transformations, making it an attractive scaffold for the synthesis of complex target molecules in medicinal chemistry and materials science.
The synthesis of polysubstituted nitrobenzenes is a fundamental aspect of modern organic chemistry, providing essential intermediates for a wide range of applications.[1] The selection of a synthetic route must consider factors such as the availability and cost of starting materials, the regioselectivity of each transformation, and the overall yield and purity of the final product.
This guide outlines a logical and efficient three-step synthesis commencing from 2-bromo-4-fluorophenol. The chosen strategy involves:
-
Nitration of 2-bromo-4-fluorophenol to introduce the nitro group, yielding 2-bromo-4-fluoro-6-nitrophenol.
-
Methylation of the phenolic hydroxyl group to form the methoxy ether.
-
Regioselective Bromination to introduce the final bromine atom at the desired position.
This sequence is dictated by the directing effects of the substituents at each stage, ensuring the desired isomer is the major product.
Elucidation of the Synthetic Pathway: A Mechanistic Perspective
The successful synthesis of this compound hinges on a thorough understanding of the principles of electrophilic aromatic substitution and the directing effects of the substituents on the aromatic ring.
Step 1: Nitration of 2-Bromo-4-fluorophenol
The initial step involves the nitration of 2-bromo-4-fluorophenol. The hydroxyl (-OH), bromo (-Br), and fluoro (-F) groups are all ortho-, para-directing.[2][3] However, the hydroxyl group is a strongly activating group, while the halogens are deactivating.[3] The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the fluorine atom, and one ortho position is blocked by the bromine atom. Therefore, nitration will occur at the other ortho position, C6, to yield 2-bromo-4-fluoro-6-nitrophenol.
The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]
Step 2: Methylation of 2-Bromo-4-fluoro-6-nitrophenol
The second step is the methylation of the phenolic hydroxyl group of 2-bromo-4-fluoro-6-nitrophenol to form the corresponding methoxy derivative. This is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the phenol with a suitable base (e.g., sodium hydroxide or potassium carbonate), acts as a nucleophile and attacks a methylating agent, typically iodomethane or dimethyl sulfate.
Step 3: Synthesis of the Final Product
The final step involves the synthesis of this compound from 2-bromo-4-fluoro-6-nitrophenol and iodomethane. This reaction proceeds via a Williamson ether synthesis, where the phenolic proton of 2-bromo-4-fluoro-6-nitrophenol is first abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of iodomethane, resulting in the formation of the desired methoxy ether and an iodide salt as a byproduct.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Purity | Supplier |
| 2-Bromo-4-fluorophenol | ≥98% | Commercially Available |
| Concentrated Nitric Acid (68%) | Reagent Grade | Commercially Available |
| Concentrated Sulfuric Acid (98%) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| 2-Bromo-4-fluoro-6-nitrophenol | (Product of Step 1) | - |
| Iodomethane | ≥99% | Commercially Available |
| Potassium Carbonate | Anhydrous | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
Step 1: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-4-fluorophenol (10.0 g, 52.3 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (20 mL) to the stirred solution while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.0 mL, 83.7 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Separate the organic layer and wash it sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-4-fluoro-6-nitrophenol as a yellow solid.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask, add 2-bromo-4-fluoro-6-nitrophenol (10.0 g, 42.4 mmol), anhydrous potassium carbonate (8.8 g, 63.6 mmol), and acetone (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add iodomethane (3.9 mL, 63.6 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic route from 2-bromo-4-fluorophenol to the target compound.
Caption: Synthetic pathway for this compound.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | Dichloromethane | 0 °C to RT | 80-90% |
| 2 | Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 75-85% |
Conclusion
This guide has detailed a reliable and well-reasoned synthetic route for the preparation of this compound. By starting with 2-bromo-4-fluorophenol and proceeding through a sequence of nitration and methylation, the target compound can be obtained in good overall yield. The provided experimental protocol is designed to be reproducible and scalable for research and development purposes. The mechanistic explanations for each step, grounded in the principles of electrophilic aromatic substitution, provide a solid foundation for understanding and optimizing this synthesis.
References
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
Penn State Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]
Sources
- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
An In-Depth Technical Guide to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the aromatic compound 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. Due to the limited availability of specific experimental data for this particular isomer, this document also leverages data from its close structural isomer, 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS No. 1137869-91-0), to provide a thorough and practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Structural Elucidation and Nomenclature
The nomenclature of polysubstituted benzene rings follows IUPAC guidelines to ensure unambiguous identification. The numbering of the substituents on the benzene ring is assigned to give the lowest possible locants.
This compound:
-
Structure:
A 2D representation of this compound.
Isomeric Consideration: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS: 1137869-91-0)
It is crucial to distinguish the target compound from its isomers, such as 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. While the same substituents are present, their positions on the benzene ring differ, leading to distinct chemical and physical properties.
Physicochemical Properties and Identifiers
| Identifier | Value | Source |
| CAS Number | 1137869-91-0 | ChemBK |
| Molecular Formula | C₇H₅BrFNO₃ | ChemBK |
| Molecular Weight | 250.02 g/mol | Biosynth |
| IUPAC Name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |
| SMILES | COC1=C(C(=CC(=C1)Br)F)[O-] | Biosynth |
| InChI | InChI=1S/C7H5BrFNO3/c1-12-7-5(9)4(8)2-6(10(13)14)3-7/h2-3H,1H3 | |
| Appearance | Light yellow crystalline solid | ChemBK |
| Melting Point | 60-62 °C | ChemBK |
| Boiling Point | 293.0±35.0 °C (Predicted) | ChemicalBook |
| Density | 1.716±0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | ChemBK |
Synthesis and Mechanistic Insights
A specific, validated synthesis protocol for this compound is not prominently documented. However, a plausible synthetic route can be designed based on established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on highly substituted benzene rings.
Proposed Retrosynthetic Analysis:
A logical approach to the synthesis of this compound would involve a multi-step sequence, likely starting from a commercially available substituted aniline or phenol. The directing effects of the existing substituents are paramount in determining the regioselectivity of each step.
A plausible retrosynthetic pathway for the target compound.
Illustrative Experimental Protocol (Hypothetical):
-
Step 1: Nitration of a suitable precursor. The nitration of a disubstituted benzene ring would be a critical step. For instance, the nitration of a bromo-fluoro-methoxy-benzene derivative would require careful control of reaction conditions (e.g., using a mixture of nitric acid and sulfuric acid) to achieve the desired regioselectivity. The strongly deactivating nitro group would direct subsequent electrophilic attack to the meta position, while the activating methoxy group would direct to ortho and para positions. The interplay of these directing effects would be crucial.
-
Step 2: Introduction of the bromo group via Sandmeyer reaction. If starting from an appropriately substituted aniline, the Sandmeyer reaction would be a reliable method to introduce the bromine atom. This involves the diazotization of the amino group with nitrous acid followed by treatment with a copper(I) bromide solution.
-
Step 3: Methylation of a phenolic precursor. Alternatively, the synthesis could commence from a substituted phenol, with the methoxy group being introduced via Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Reactivity and Potential Applications
Polysubstituted nitrobenzenes are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group and the influence of the various substituents on the aromatic ring's reactivity.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of a suitable leaving group (like a halogen) by a nucleophile.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization followed by Sandmeyer reactions, amide bond formation, and the synthesis of various heterocyclic compounds.
-
Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
These reactive handles make this compound and its isomers valuable building blocks in the synthesis of:
-
Pharmaceuticals: The unique substitution pattern can be a key pharmacophore in the design of novel therapeutic agents.
-
Agrochemicals: These compounds can serve as precursors to new pesticides and herbicides.
-
Advanced Materials: The electronic properties imparted by the substituents can be exploited in the development of organic electronic materials.
Spectroscopic Analysis (Predicted)
While experimental spectra for this compound are not available, its expected spectroscopic features can be predicted based on the individual contributions of its functional groups.
-
¹H NMR: The proton NMR spectrum would be expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the substituents. A singlet corresponding to the methoxy protons would be expected in the upfield region (around 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C-Br, C-F, C-O, and NO₂ functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group would be expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for the isomer 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (CAS 1137869-91-0) and related compounds, the following precautions should be observed:
| Hazard Information | GHS Pictogram | Precautionary Statements |
| Harmful if swallowed | GHS07 (Exclamation Mark) | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a synthetically valuable, yet under-characterized, building block for the development of complex organic molecules. While specific experimental data is sparse, this guide provides a comprehensive overview based on the known chemistry of its isomers and related compounds. The insights into its potential synthesis, reactivity, and predicted spectroscopic properties are intended to empower researchers in their pursuit of novel chemical entities in the pharmaceutical, agrochemical, and material science fields. As with any chemical, proper safety precautions are paramount when handling this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polysubstituted benzene derivatives are foundational scaffolds in medicinal chemistry and materials science. The precise three-dimensional arrangement of substituents on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a halogenated and nitrated anisole derivative. We will delve into the intricate interplay of steric hindrance and electronic effects that define its structure, supported by theoretical considerations and established experimental protocols for its characterization. This document serves as a technical resource, offering both foundational principles and practical methodologies for professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Conformational Analysis
This compound is a highly functionalized aromatic compound with potential applications as a versatile intermediate in organic synthesis.[1] The presence of four distinct substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic and steric environment on the benzene ring. Understanding the preferred three-dimensional arrangement, or conformation, of these substituents is paramount for predicting the molecule's physicochemical properties, reactivity, and potential interactions with biological targets.
Conformational analysis is a critical aspect of drug design and development, as the specific shape of a molecule can significantly influence its binding affinity to a receptor or enzyme.[2] For a polysubstituted benzene derivative like the one , the rotation of the methoxy and nitro groups relative to the plane of the benzene ring are the key conformational variables. This guide will explore the factors governing these rotational preferences and outline the experimental and computational techniques used to elucidate the most stable conformations.
Molecular Structure and Substituent Effects
The structure of this compound is characterized by a complex interplay of electronic and steric effects imparted by its substituents.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| IUPAC Name | This compound |
Electronic Effects: A Tug-of-War for Electron Density
The substituents on the benzene ring exert both inductive and resonance effects, which modulate the electron density of the aromatic system.[3]
-
Inductive Effects: The highly electronegative fluorine, bromine, and the oxygen of the methoxy group withdraw electron density through the sigma bonds. The nitro group is also strongly electron-withdrawing inductively.
-
Resonance Effects:
-
The methoxy group is a strong π-donor, delocalizing a lone pair of electrons from the oxygen atom into the benzene ring. This effect increases the electron density at the ortho and para positions.
-
The nitro group is a powerful π-acceptor, withdrawing electron density from the ring through resonance. This delocalization creates a significant electron deficiency at the ortho and para positions.[4][5]
-
The fluorine and bromine atoms have a dual role; while they are inductively withdrawing, they can also donate electron density through resonance, although this effect is weaker compared to the methoxy group.
-
The net result of these competing electronic effects is a highly polarized aromatic ring, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.[6][7]
Steric Effects and Conformational Preferences
The spatial arrangement of the substituents around the benzene ring is largely dictated by steric hindrance. The bulky bromine atom and the methoxy and nitro groups in the 1, 2, and 3 positions create significant steric crowding. This steric strain is a primary determinant of the preferred rotational conformations of the methoxy and nitro groups.
Conformational Analysis: The Rotational Isomers
The two main degrees of conformational freedom in this compound are the rotation around the C₂-O(methoxy) bond and the C₅-N(nitro) bond.
Methoxy Group Conformation
For anisole and its derivatives, the methoxy group generally prefers a planar conformation where the methyl group is in the plane of the benzene ring.[8][9][10] This planarity maximizes the stabilizing resonance interaction between the oxygen lone pair and the aromatic π-system. However, in ortho-substituted anisoles, steric hindrance can force the methoxy group out of the plane. In the case of this compound, the presence of the bulky bromine atom at the ortho position (C₁) will likely lead to a non-planar (skewed) conformation for the methoxy group to alleviate steric clash.
Nitro Group Conformation
The nitro group in nitrobenzene also has a slight preference for a planar conformation to maximize resonance with the benzene ring.[11] However, the rotational barrier is relatively low. Steric hindrance from adjacent substituents can easily cause the nitro group to twist out of the plane of the ring. Given the substitution pattern of the title compound, it is likely that the nitro group will also adopt a non-planar conformation.
The following diagram illustrates the key rotational dynamics that determine the overall conformation of the molecule.
Caption: Conformational drivers in this compound.
Spectroscopic Characterization and Experimental Protocols
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be highly informative.
-
¹H NMR: The proton NMR spectrum will show signals for the two aromatic protons and the three protons of the methoxy group. The chemical shifts and coupling constants will provide information about the electronic environment and the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, confirming the substitution pattern.
-
¹⁹F NMR: Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR is particularly useful for studying fluorinated compounds.[12][13] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which can be influenced by the conformation of the nearby methoxy group.[14][15]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns to establish proton-proton and proton-fluorine connectivities.
-
Assign the signals in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding nuclei in the molecule.
-
Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to confirm assignments and provide further structural insights.
-
The following diagram outlines the workflow for spectroscopic analysis.
Caption: Workflow for spectroscopic characterization.
Computational Modeling: A Theoretical Approach
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict the stable conformations and properties of molecules.[16][17][18] Density Functional Theory (DFT) is a widely used method for this purpose.
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the C₂-O(methoxy) and C₅-N(nitro) bonds.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
Analysis:
-
Compare the relative energies of the optimized conformers to identify the most stable one(s).
-
Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
-
NMR chemical shifts can also be calculated and compared with experimental data.
-
Table 2: Hypothetical DFT Calculation Results for Conformational Analysis
| Conformer | Dihedral Angle C₁-C₂-O-CH₃ (°) | Dihedral Angle C₄-C₅-N-O (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 85.2 | 35.8 | 0.00 |
| B | -92.5 | 36.1 | 0.05 |
| C | 84.9 | -145.3 | 1.20 |
| D | -91.8 | -144.9 | 1.25 |
Note: These are hypothetical values for illustrative purposes.
The following diagram illustrates a typical computational chemistry workflow.
Caption: Workflow for computational conformational analysis.
Crystallographic Analysis: The Definitive Solid-State Structure
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the molecular structure and conformation of a compound in the solid state.[19][20][21] Although a crystal structure for this compound is not publicly available at the time of writing, the following protocol outlines the general procedure.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[22]
-
Data Collection: Place the mounted crystal in a diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
Synthesis and Reactivity Considerations
The synthesis of polysubstituted benzenes like the title compound typically involves a multi-step sequence of electrophilic aromatic substitution and/or nucleophilic aromatic substitution reactions.[23][24][25][26] The order of introduction of the substituents is crucial to achieve the desired regiochemistry, taking into account the directing effects of the groups already present on the ring.[1]
The conformation of this compound can influence its reactivity. For instance, the steric hindrance around the methoxy group, caused by its non-planar conformation, may affect reactions involving this group. Similarly, the orientation of the nitro group can impact its ability to activate the ring for nucleophilic aromatic substitution.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. The pronounced steric crowding due to the 1,2,3-substitution pattern likely forces both the methoxy and nitro groups into non-planar conformations relative to the benzene ring. A comprehensive understanding of its three-dimensional structure, achievable through a synergistic application of advanced spectroscopic techniques and computational modeling, is essential for its effective utilization as a building block in the development of new pharmaceuticals and functional materials. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers and scientists working with this and other complex polysubstituted aromatic compounds.
References
-
Williamson, R. T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Williamson, R. T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
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Spectroscopic Characterization of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: A Technical Guide
Introduction
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of its five substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—on the benzene ring gives rise to a unique electronic and steric environment, dictating its reactivity and physical properties. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is unequivocally achieved through the application of modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of a complete, unified experimental dataset for this specific isomer in publicly accessible databases, this guide will present a combination of experimental data from a closely related isomer, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene , and a detailed predictive analysis for the title compound based on established spectroscopic principles. This approach not only offers a comprehensive characterization but also serves as a practical illustration of spectroscopic interpretation and prediction for complex substituted aromatic systems.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:
Caption: Molecular structure and numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted)
A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve better signal dispersion.
-
Data Acquisition: Record the spectrum at room temperature. A typical experiment would involve acquiring 16-64 scans with a relaxation delay of 1-2 seconds.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | ~2-3 (meta, J_H6-F) and ~0.5-1 (meta, J_H6-H4) |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | ~8-10 (ortho, J_H4-F) and ~0.5-1 (meta, J_H4-H6) |
| OCH₃ | 3.9 - 4.1 | Singlet (s) | - |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region and one singlet in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively.
-
Aromatic Protons (H-4 and H-6): The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents on the ring.[2][3] The nitro group at C-5 is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting their signals downfield. The methoxy group at C-2 is an electron-donating group, which would typically shield adjacent protons. The bromine and fluorine atoms also exert inductive and mesomeric effects.
-
H-4: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating methoxy group. The dominant effect will be the deshielding from the nitro group, placing its signal at a lower field (higher ppm). It will appear as a doublet of doublets due to coupling with the fluorine atom at C-3 (ortho coupling, typically 8-10 Hz) and a smaller coupling with H-6 (meta coupling, ~0.5-1 Hz).
-
H-6: This proton is ortho to the bromine atom and meta to both the nitro and fluoro groups. It is expected to be at a relatively higher field (lower ppm) compared to H-4. It will also appear as a doublet of doublets due to coupling with the fluorine atom at C-3 (meta coupling, ~2-3 Hz) and H-4 (meta coupling, ~0.5-1 Hz).
-
-
Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is expected in the range of 3.9-4.1 ppm, which is typical for methoxy groups attached to an aromatic ring.[4][5][6]
For comparison, the reported ¹H NMR data for the isomer 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in CDCl₃ is: δ 3.99 (s, 3H), 7.81 (d, J = 8.0 Hz, 1H), 7.28 (q, J = 8.0 Hz, 4.0 Hz, 1H), 7.89 (q, J = 8.0 Hz, 4.0 Hz, 1H)[7]. The complexity of the aromatic region in this isomer is due to a different substitution pattern and resulting coupling network.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted)
The ¹³C NMR spectrum would be acquired using a similar sample and instrument as for ¹H NMR, with the following considerations:
-
Acquisition Mode: A proton-decoupled ¹³C NMR experiment is standard to produce a spectrum with singlets for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 110 - 115 |
| C-2 | 150 - 155 |
| C-3 | 155 - 160 (doublet, ¹J_C-F) |
| C-4 | 120 - 125 |
| C-5 | 145 - 150 |
| C-6 | 115 - 120 |
| OCH₃ | 55 - 60 |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.[8][9][10][11][12]
-
C-1 (C-Br): The carbon attached to bromine will be shielded relative to an unsubstituted benzene carbon, with a predicted chemical shift in the range of 110-115 ppm.
-
C-2 (C-OCH₃): The carbon bearing the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom, appearing in the 150-155 ppm region.
-
C-3 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be the most deshielded of the ring carbons and will appear as a doublet due to one-bond coupling with the fluorine atom (¹J_C-F is typically large, around 240-260 Hz).
-
C-4: This carbon is expected to be in the more upfield region of the aromatic carbons.
-
C-5 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded, with a predicted chemical shift in the 145-150 ppm range.
-
C-6: This carbon will likely be found in the more shielded region of the aromatic carbons.
-
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a singlet in the aliphatic region, typically between 55 and 60 ppm.[4][5][6]
Infrared (IR) Spectroscopy
Experimental Protocol (Predicted)
The IR spectrum can be obtained using either of the following methods:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| ~2950 - 2850 | Aliphatic C-H stretch (in OCH₃) | Medium-Weak |
| ~1550 - 1500 | Asymmetric NO₂ stretch | Strong |
| ~1360 - 1330 | Symmetric NO₂ stretch | Strong |
| ~1250 - 1200 | Aryl-O asymmetric stretch | Strong |
| ~1050 - 1000 | Aryl-O symmetric stretch | Strong |
| ~1200 - 1100 | C-F stretch | Strong |
| ~1000 - 600 | C-Br stretch | Medium-Strong |
Interpretation of the IR Spectrum
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
Nitro Group (NO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively.[13][14][15][16]
-
Methoxy Group (OCH₃): The presence of the aryl ether linkage will be confirmed by strong C-O stretching bands. For aryl alkyl ethers, two distinct bands are expected: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.[4][5][6][17][18] The aliphatic C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.
-
Fluoro and Bromo Substituents: The C-F stretching vibration typically gives a strong absorption in the 1200-1100 cm⁻¹ region. The C-Br stretch is found at lower wavenumbers, in the 1000-600 cm⁻¹ range.
-
Aromatic Ring: The C-H stretching vibrations of the aromatic protons will be observed in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic ring will show several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Experimental Protocol (Predicted)
Electron Ionization (EI) mass spectrometry would be a suitable technique for this compound.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Predicted Mass Spectrum Data
| m/z | Ion | Interpretation |
| 251/253 | [M]⁺ | Molecular ion peak (characteristic 1:1 ratio for Br) |
| 221/223 | [M - NO]⁺ | Loss of nitric oxide |
| 205/207 | [M - NO₂]⁺ | Loss of a nitro group |
| 172 | [M - Br]⁺ | Loss of a bromine atom |
| 126 | [M - Br - NO₂]⁺ | Loss of bromine and a nitro group |
Interpretation of the Mass Spectrum
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 251 and 253, with a characteristic isotopic pattern of approximately 1:1 intensity ratio, which is indicative of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[19][20]
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group or its components.[21]
-
A common fragmentation pathway is the loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 205/207.
-
Loss of nitric oxide (NO, 30 Da) can also occur, leading to a fragment at m/z 221/223.
-
Cleavage of the C-Br bond would result in a fragment at m/z 172.
-
Further fragmentation could involve the loss of both the bromine atom and the nitro group, resulting in a fragment at m/z 126.
-
A plausible fragmentation pathway is illustrated below:
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
For comparison, the ESI-MS data for the isomer 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene shows a [M+1]⁺ peak at m/z 252, which corresponds to the protonated molecule[7].
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive analysis based on fundamental spectroscopic principles with comparative data from a closely related isomer, a detailed and scientifically grounded characterization of the molecule has been presented. The predicted ¹H and ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for researchers and scientists to identify and characterize this compound in their synthetic and analytical endeavors. The provided protocols and visualizations further enhance the practical utility of this guide for professionals in drug development and chemical research.
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An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive publicly available quantitative data for this specific molecule, this document leverages established principles of chemical solubility, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. This guide offers a robust framework for predicting, determining, and understanding the solubility of this compound in a range of common organic solvents, which is critical for optimizing reaction conditions, purification strategies, and formulation development.
Introduction: The Significance of Solubility in Chemical Process Development
The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's solubility is paramount. It directly influences critical process parameters, including reaction kinetics, crystallization, extraction, and chromatography.[1] An inadequate understanding of solubility can lead to suboptimal yields, purification challenges, and difficulties in formulation.
This compound is a substituted nitrobenzene derivative. The presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring results in a molecule with moderate polarity. The interplay of these functional groups will govern its interactions with various organic solvents. This guide will provide the theoretical foundation and practical methodologies to elucidate the solubility profile of this important synthetic intermediate.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the individual bond dipoles of its substituents. The nitro group is strongly electron-withdrawing and highly polar, while the methoxy group is an electron-donating group. The halogen atoms (bromine and fluorine) are electronegative and contribute to the overall polarity. The aromatic ring itself is nonpolar. Therefore, the overall polarity of the molecule is a composite of these features.
Based on its structure, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are expected to be excellent solvents for this compound. These solvents possess high dielectric constants and can engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents. The ability of these solvents to form hydrogen bonds may be less critical for this molecule, which lacks strong hydrogen bond-donating capabilities.
-
Lower Solubility in Nonpolar Solvents: Solvents like hexane, cyclohexane, and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.[3]
Data from a structurally similar compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, supports these predictions. It is reported to be very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] Another related compound, 5-Bromo-1-Fluoro-3-Methoxy-2-Nitrobenzene, is described as being soluble in alcohols, ethers, and ketones.[5]
Experimental Determination of Solubility: Methodologies and Protocols
Given the limited availability of specific quantitative data, experimental determination of the solubility of this compound is essential. The following section details robust and reliable methods for this purpose.
Gravimetric Method: The Gold Standard for Thermodynamic Solubility
The gravimetric method is a classical and highly accurate technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8][9] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the mass of the dissolved solute by evaporating the solvent.
Sources
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. As a substituted nitroaromatic compound, it serves as a valuable intermediate in organic synthesis but requires meticulous handling due to its potential hazards.[1] This guide is intended to supplement, not replace, the supplier-specific Material Safety Data Sheet (MSDS), which must always be consulted prior to use.
Chemical Identity and Physicochemical Properties
This compound is a poly-substituted aromatic compound.[1] Its structure, featuring electron-withdrawing nitro and halogen groups, and an electron-donating methoxy group, dictates its reactivity and toxicological profile. The presence of these functional groups makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]
While a specific CAS number for this exact isomer is not uniformly cited across major databases, related isomers have documented properties. Researchers must verify the CAS number with their supplier. For the closely related isomer 1-Bromo-3-fluoro-2-nitrobenzene , the CAS Number is 886762-70-5.[1][3]
Table 1: Physicochemical Data of Related Isomers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |
| Molecular Weight | 220.00 g/mol | [1][3] |
| Appearance | White to orange to green powder or lump | [1] |
| Melting Point | 38 - 42 °C (for 1-Bromo-3-fluoro-2-nitrobenzene) | [1] |
| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide.[4] | [4] |
| Storage | Store at 2 - 8 °C in a dry, cool, and well-ventilated place.[1][4] |[1][4] |
Hazard Identification and Toxicological Profile
Substituted nitrobenzenes as a class of compounds are known for their potential toxicity. The primary hazards associated with compounds like this compound are skin, eye, and respiratory irritation.[5][6] Although comprehensive toxicological data for this specific molecule is not widely available, the Globally Harmonized System (GHS) classifications for structurally similar compounds provide essential guidance.[7]
GHS Hazard Statements for Related Compounds:
Toxicological Implications: The causality behind these hazards lies in the reactivity of the aromatic ring system and the nitro group. Upon absorption, nitroaromatic compounds can interfere with cellular respiration and lead to methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[8] While this is a known risk for nitrobenzene, the specific potential for this derivative requires further investigation. Chronic exposure to related compounds has been linked to effects on the spleen, liver, and kidneys in animal studies.[8][9] Therefore, minimizing exposure is paramount.
Exposure Control and Personal Protective Equipment (PPE)
Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. All work with this compound must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[6][10]
Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is dictated by the specific handling procedure. The following diagram outlines a logical workflow for ensuring adequate protection.
Caption: Logical workflow for selecting appropriate PPE.
Detailed PPE Specifications:
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be used in addition to goggles when there is a significant risk of splashing.[10]
-
Skin Protection: Wear a laboratory coat and chemical-resistant, impervious gloves such as nitrile.[10][11] Gloves must be inspected before use, and proper removal technique (without touching the outer surface) must be employed to avoid skin contact.[3] For tasks with a high risk of splashing, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: All handling should occur in a chemical fume hood.[10] If exposure limits are exceeded or symptoms of irritation occur, use a full-face respirator with appropriate organic vapor cartridges approved by NIOSH (US) or CEN (EU).[3][11]
Safe Handling and Storage Protocols
Adherence to a strict handling protocol is the most effective way to prevent exposure.
Step-by-Step Handling Methodology:
-
Preparation: Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest eyewash station and safety shower.[12] Don all required PPE as determined by the workflow above.
-
Handling Solid Compound: Avoid the formation and inhalation of dust.[3][4] Use non-sparking tools for transfers.[4] Grounding and bonding equipment may be necessary to prevent static discharge.[13]
-
Creating Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Decontaminate all work surfaces and equipment.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14] Recommended storage is at refrigerated temperatures (2-8°C).[1]
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Decision Workflow
Caption: Decision workflow for responding to emergencies.
First-Aid Measures:
-
Inhalation: Move the person into fresh air.[5][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11][15]
-
Skin Contact: Immediately take off contaminated clothing.[11] Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[3][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Consult a doctor.[11][15]
-
Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water and call a doctor or Poison Control Center immediately.[15] Never give anything by mouth to an unconscious person.[3][15]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][15]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be formed.[5]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][11]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Product: Dispose of this material by sending it to a licensed chemical destruction plant.[15] Do not contaminate water or discharge to sewer systems.[15]
-
Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning.[15] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[15]
References
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MSDS of 1-bromo-3-fluoro-2-nitrobenzene - Capot Chemical. [Link]
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1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. [Link]
-
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 57566644 - PubChem. [Link]
-
5-Bromo-1-Fluoro-3-Methoxy-2-Nitrobenzene - ChemBK. [Link]
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SAFETY DATA SHEET - Fisher Scientific. [Link]
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Toxicological Profile for Nitrobenzene - NCBI Bookshelf. [Link]
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1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene - FedEx ® Fulfillment Login. [Link]
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Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry. [Link]
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Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
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An In-depth Technical Guide to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, with the Chemical Abstracts Service (CAS) number 179897-92-8 , is a highly functionalized aromatic compound that has emerged as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a fluorine atom, a methoxy group, and a nitro group on the benzene ring offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its applications in research and development, tailored for scientists and professionals in the chemical and pharmaceutical industries. The strategic placement of these functional groups allows for selective and sequential reactions, making it an invaluable intermediate in the construction of complex molecular architectures.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value |
| CAS Number | 179897-92-8[1] |
| Molecular Formula | C₇H₅BrFNO₃[1] |
| Molecular Weight | 250.02 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥97% or ≥98% |
| Synonyms | 2-Bromo-4-fluoro-6-nitroanisole, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene[1] |
While extensive, publicly available spectroscopic data is limited, some characterization information has been reported:
-
Mass Spectrometry (MS): m/z (ESI): 252 [M+1]⁺[1]
-
¹H NMR (CDCl₃): δ 3.99 (s, 3H), 7.28 (q, J = 8.0 Hz, 4.0 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.89 (q, J = 8.0 Hz, 4.0 Hz, 1H)[1]
Further comprehensive spectroscopic analysis, including ¹³C NMR, ¹⁹F NMR, and detailed mass spectral fragmentation, would be beneficial for unambiguous identification and quality control.
Commercial Availability and Suppliers
This compound (CAS: 179897-92-8) is commercially available from a number of specialized chemical suppliers. These companies typically offer the compound in various purities and quantities, catering to the needs of both academic research and industrial-scale synthesis.
| Supplier | Purity | Available Quantities |
| ChemScene | ≥98% | Gram to bulk quantities[1] |
| Sigma-Aldrich | ≥98% | Gram to multi-gram quantities |
| JieJie Group Co., Ltd. | Inquire | Custom synthesis available |
| Pharmaffiliates | Inquire | Reference standards[2] |
| Sinfoo Biotech | Inquire | Gram to kilogram quantities[3] |
Researchers are advised to request certificates of analysis (CoA) from suppliers to verify the purity and identity of the compound before use.
Synthesis of this compound: A Detailed Experimental Protocol
The most commonly cited synthetic route to this compound involves the methylation of the corresponding phenol.[1][4] This procedure is a classic Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
2-Bromo-4-fluoro-6-nitrophenol
-
Iodomethane (Methyl Iodide)
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Deionized water
-
4 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-4-fluoro-6-nitrophenol (1.0 equivalent) and potassium carbonate (1.2 equivalents) in anhydrous acetone.[1] The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Addition of Methylating Agent: To the stirred suspension, add iodomethane (1.5 equivalents).[1] Iodomethane is a highly effective methylating agent in Sₙ2 reactions.
-
Reaction: Heat the reaction mixture to reflux at approximately 80°C for 22 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetone. Dilute the residue with ethyl acetate and water.[1]
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic extracts and wash sequentially with 4 N hydrochloric acid and saturated aqueous sodium bicarbonate solution.[1] The acidic wash removes any remaining potassium carbonate, and the basic wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain this compound as a white solid.[1]
Applications in Drug Discovery and Organic Synthesis
The multifaceted nature of this compound makes it a valuable precursor in the synthesis of a wide range of complex organic molecules. Its utility is primarily derived from the distinct reactivity of its functional groups:
-
The Bromine Atom: The bromo substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical agents.
-
The Nitro Group: The nitro group can be readily reduced to an amine, which opens up a plethora of synthetic possibilities. The resulting aniline derivative can be further functionalized through acylation, alkylation, or diazotization, leading to the formation of diverse heterocyclic systems and other key pharmacophores.
-
The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5] The presence of the fluorine atom in this building block allows for the direct introduction of this beneficial element into target molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a dry, well-ventilated place. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the research and development community. Its unique combination of reactive functional groups provides a powerful tool for the synthesis of novel and complex molecules with potential applications in pharmaceuticals and materials science. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in advancing chemical innovation.
References
-
JieJie Group Co., Ltd. ChemBuyersGuide.com. [Link]
-
Pharmaffiliates. 2-Bromo-4-fluoro-6-nitroanisole. [Link]
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- 3. 2-bromo-4-fluoro-6-nitroanisole,(CAS# 179897-92-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 5. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
Unlocking a Versatile Scaffold: A Technical Guide to the Research Potential of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Foreword: The Strategic Value of Polysubstituted Aromatic Building Blocks
In the landscape of modern drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. The ability of a single molecule to offer multiple, distinct points for chemical elaboration is a key determinant in the efficiency of library synthesis and the exploration of chemical space. It is in this context that 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene emerges as a molecule of significant interest. Its unique arrangement of functional groups—a reactive bromine atom, a metabolically robust fluorine, an activating methoxy group, and a versatile nitro group—presents a rich tapestry of synthetic possibilities. This guide will provide an in-depth exploration of the potential research avenues for this compound, offering both strategic insights and actionable experimental frameworks for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Accessibility
Before delving into its applications, a foundational understanding of the molecule's properties and synthesis is crucial. While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably inferred from its structural analogues.
| Property | Predicted Value/Observation |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
The synthesis of this molecule, while not explicitly detailed, can be logically devised from commercially available precursors. A plausible synthetic route, adapted from the synthesis of its isomer, 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene, is outlined below.[1] This multi-step process would likely begin with a commercially available fluorinated phenol, followed by bromination, nitration, and methylation, with the order of steps optimized to control regioselectivity.
Core Research Areas and Strategic Applications
The true potential of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of more complex molecules. The distinct reactivity of its functional groups allows for a modular approach to molecular design.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The incorporation of fluorinated aromatic moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] This compound serves as an excellent starting point for the development of novel drug candidates, particularly in oncology, inflammation, and infectious diseases.[2]
Proposed Research Workflow:
Caption: Proposed workflow for medicinal chemistry applications.
The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond, linking the core scaffold to other aryl or heteroaryl fragments. This is a cornerstone of modern drug discovery for building molecular complexity. The electron-withdrawing nature of the nitro and fluoro groups can enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[3]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond is another critical transformation in pharmaceutical synthesis. This reaction would allow for the introduction of various primary and secondary amines, leading to a diverse library of arylamine derivatives.
The nitro group is not merely a placeholder; it is a versatile functional group that can be readily reduced to an aniline. This opens up a plethora of subsequent chemical transformations, including amide and sulfonamide formation, further expanding the diversity of potential drug candidates.
Materials Science: Building Blocks for Organic Electronics
The electronic properties of polysubstituted aromatic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics.[4] The unique combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups in this compound can be exploited to tune the electronic properties of novel organic materials.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The core scaffold could be incorporated into larger conjugated systems to create novel emissive materials or host materials in OLED devices.
-
Organic Photovoltaics (OPVs): Derivatives of this compound could be explored as electron-acceptor or electron-donor materials in the active layer of organic solar cells.
Proposed Research Workflow:
Caption: Proposed workflow for materials science applications.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on well-established procedures for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) will be necessary for the specific substrate.
Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound from this compound and a boronic acid derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize an arylamine derivative from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the fluorine atom with a nucleophile.
Rationale: The fluorine atom, being the most electronegative halogen, is often a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups like the nitro group.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, 1.5 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add the nucleophile portion-wise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
Conclusion and Future Outlook
This compound represents a largely untapped but highly promising chemical entity. Its polysubstituted nature provides a robust platform for the generation of diverse molecular architectures with potential applications in both medicinal chemistry and materials science. The strategic and sequential manipulation of its functional groups, guided by the principles of modern synthetic organic chemistry, will undoubtedly unlock a wealth of novel compounds with valuable properties. This guide serves as a foundational roadmap for researchers to embark on the exploration of this versatile scaffold, with the anticipation of significant contributions to their respective fields.
References
-
Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]
Sources
A Technical Guide to the Synthesis and Reactivity of Substituted Nitrobenzenes for Pharmaceutical and Materials Science
Abstract: Substituted nitrobenzenes are foundational building blocks in modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Their utility stems from the versatile reactivity of the nitro group and its profound influence on the aromatic ring's electronic properties. This guide provides an in-depth exploration of the primary synthetic routes to substituted nitrobenzenes and delves into their key chemical transformations. We will examine the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into optimizing synthetic strategies for complex molecule construction.
Part 1: The Synthesis of Substituted Nitrobenzenes
The introduction of a nitro group onto an aromatic scaffold is a pivotal step in many synthetic campaigns. The choice of method is dictated by the substrate's existing functionality and the desired regiochemistry.
Electrophilic Aromatic Substitution (EAS): The Direct Nitration Pathway
Electrophilic nitration is the most direct and widely employed method for synthesizing nitroaromatic compounds.[3] The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is subsequently attacked by the electron-rich π-system of the aromatic ring.[4][5]
Mechanism and Causality: The archetypal nitrating agent is a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[6] In this mixture, the stronger acid, H₂SO₄, protonates the hydroxyl group of HNO₃. This protonation converts the hydroxyl group into a good leaving group (H₂O), facilitating its departure and the formation of the linear, highly electrophilic nitronium ion.[4][7] The subsequent attack by the benzene ring forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7] A weak base in the mixture, such as HSO₄⁻ or H₂O, then abstracts a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrobenzene product.[7]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Influence of Existing Substituents: When the aromatic ring is already substituted, the existing group dictates the position of nitration. This directing effect is a consequence of the substituent's ability to stabilize or destabilize the arenium ion intermediate through inductive and resonance effects.[8][9]
-
Activating, Ortho-, Para-Directing Groups: Electron-donating groups (e.g., -OH, -NH₂, -OR, -CH₃) activate the ring towards electrophilic attack by stabilizing the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions.[8][10]
-
Deactivating, Meta-Directing Groups: Most electron-withdrawing groups (e.g., -C=O, -CN, -SO₃H, -NO₂) deactivate the ring by destabilizing the arenium ion.[10][11] Attack at the meta position is favored as it avoids placing the positive charge directly adjacent to the already electron-deficient carbon bearing the substituent.[11]
-
Deactivating, Ortho-, Para-Directing Groups: Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong inductive electron withdrawal but direct ortho and para due to their ability to stabilize the arenium ion via resonance using their lone pairs.
Table 1: Directing Effects of Common Substituents in Electrophilic Nitration
| Substituent Group | Name | Nature | Directing Effect |
|---|---|---|---|
| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | Ortho, Para |
| -OH | Hydroxyl | Strongly Activating | Ortho, Para |
| -OR | Alkoxy | Strongly Activating | Ortho, Para |
| -CH₃, -R | Alkyl | Weakly Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | Ortho, Para |
| -CHO, -COR | Carbonyl | Moderately Deactivating | Meta |
| -COOR | Ester | Moderately Deactivating | Meta |
| -SO₃H | Sulfonic Acid | Strongly Deactivating | Meta |
| -CN | Cyano | Strongly Deactivating | Meta |
| -NO₂ | Nitro | Strongly Deactivating | Meta |
| -NR₃⁺ | Quaternary Amine | Strongly Deactivating | Meta |
Experimental Protocol: Nitration of Methyl Benzoate to Methyl m-nitrobenzoate [12]
-
Rationale: This protocol demonstrates the nitration of a deactivated aromatic ring. The ester group (-COOCH₃) is a meta-director, providing high regioselectivity for the m-nitro product. Careful temperature control is critical to prevent dinitration and side reactions.
-
Reagent Preparation: In a 50 mL flask, carefully add 6 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10 °C.
-
Nitrating Mixture: To a separate test tube, add 3 mL of concentrated sulfuric acid and 3 mL of concentrated nitric acid. Mix thoroughly and cool this mixture in the ice bath.[12]
-
Reaction Initiation: To the cooled sulfuric acid in the flask, add 4.0 g of methyl benzoate. Place a thermometer in the mixture.
-
Addition: Slowly, and with continuous swirling, add the ice-cold nitrating mixture dropwise to the methyl benzoate solution. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional swirling.
-
Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Then, wash with a small amount of cold methanol to remove unreacted starting material. Recrystallize the crude product from methanol to obtain pure methyl m-nitrobenzoate.
Nucleophilic Aromatic Substitution (SNA_r)
While EAS is common, SNAr provides a complementary route to highly electron-deficient nitroaromatics.[13] In this mechanism, a nucleophile replaces a leaving group (typically a halide) on an aromatic ring. The reaction is facilitated, not hindered, by the presence of strong electron-withdrawing groups like -NO₂.[14][15]
Mechanism and Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[16]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16][17]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.
The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is crucial.[13][15] It powerfully stabilizes the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. A nitro group in the meta position cannot provide this resonance stabilization, and thus, SNAr reactions are not significantly activated by meta-nitro groups.[15][17]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Modern Cross-Coupling Reactions
Recent advances have enabled the use of nitroarenes as electrophilic partners in cross-coupling reactions, treating the nitro group as a pseudo-halide leaving group.[18] Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, can proceed via the oxidative addition of a palladium catalyst to the Ar-NO₂ bond.[18][19] These denitrative coupling methods offer an attractive alternative to haloarenes, as nitroarenes are often inexpensive and readily available via direct nitration.[18]
Part 2: The Reactivity of Substituted Nitrobenzenes
The nitro group is not merely a directing group for synthesis; its own transformation is central to the utility of nitroaromatics.
Reduction of the Nitro Group: A Gateway to Anilines
The reduction of the aromatic nitro group to a primary amino group (-NH₂) is one of the most important transformations in industrial and laboratory synthesis.[1][20] Anilines are precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. The choice of reducing agent is critical for achieving high yields and ensuring compatibility with other functional groups in the molecule (chemoselectivity).
Common Reduction Methodologies:
-
Catalytic Hydrogenation: This is often the method of choice for a clean and efficient reduction.[21] Hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is highly effective.[21][22] A key consideration is that H₂/Pd-C can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation of aryl halides.[21] Raney Nickel is often used when dehalogenation is a concern.[21]
-
Metals in Acidic Media: A classic and robust method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[21][23] The reaction proceeds via a series of single electron transfers from the metal. This method is often tolerant of other reducible groups.
-
Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other sensitive functionalities.[21] For selective reductions, such as reducing one nitro group in a dinitro compound, reagents like sodium sulfide (Na₂S) or ammonium polysulfide (the Zinin reduction) can be employed.[21][24]
Caption: Stepwise reduction pathway from a nitroarene to an aniline.
Table 2: Comparison of Common Methods for Nitro Group Reduction
| Reagent(s) | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂, Pd/C | 1-50 atm H₂, RT-80°C, various solvents | High yield, clean, catalyst is recyclable | Reduces many other functional groups (alkenes, C=O), can cause dehalogenation[21] |
| Fe, HCl/AcOH | Reflux | Inexpensive, robust, good for large scale | Requires stoichiometric metal, strongly acidic, workup can be tedious |
| SnCl₂·2H₂O | RT-Reflux, EtOH/EtOAc | Mild, good functional group tolerance | Stoichiometric tin salts produced as waste |
| NaBH₄, FeCl₂ | RT, THF/H₂O | High chemoselectivity, mild conditions[25] | Requires careful control of stoichiometry |
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can selectively reduce one NO₂ group in polynitro compounds[21] | Can be slow, sulfur-containing byproducts |
Experimental Protocol: Reduction of m-Nitroaniline to 1,3-Diaminobenzene
-
Rationale: This protocol illustrates the reduction of a nitro group on a ring that already contains an amine, using a classic metal/acid system. This transformation is a key step in the synthesis of certain azo dyes and polymers.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place 10.0 g of granulated tin and 5.0 g of m-nitroaniline.
-
Reaction: Add 40 mL of concentrated hydrochloric acid in small portions through the condenser. Swirl the flask after each addition. The reaction is exothermic and may become vigorous. If necessary, cool the flask in an ice-water bath to moderate the reaction.
-
Heating: Once the initial vigorous reaction has subsided, heat the mixture on a steam bath for 30 minutes to ensure the reaction goes to completion.
-
Basification: Cool the flask to room temperature. Slowly and carefully add 40% aqueous sodium hydroxide solution until the initially formed tin hydroxides redissolve and the solution is strongly alkaline. This will liberate the free diamine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with three 30 mL portions of diethyl ether.
-
Drying and Isolation: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter or decant the solution and remove the diethyl ether by rotary evaporation to yield 1,3-diaminobenzene.
Conclusion
Substituted nitrobenzenes represent a cornerstone of synthetic chemistry, offering a dual advantage: the nitro group acts as a powerful directing element for further ring functionalization and as a versatile functional group that can be readily transformed into an amine. A thorough understanding of the mechanisms governing their synthesis—via electrophilic or nucleophilic substitution—and their subsequent reactions, primarily reduction, is essential for any researcher in the fields of drug discovery and materials science. The strategic selection of reagents and reaction conditions, grounded in the principles outlined in this guide, empowers chemists to efficiently construct complex molecular architectures from these simple, yet powerful, intermediates.
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Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799. Retrieved from [Link]
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Mąkosza, M., et al. (2016). Oxidative nucleophilic aromatic amination of nitrobenzenes. Organic & Biomolecular Chemistry, 14(21), 4850-4858. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Retrieved from [Link]
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ACS Publications. (n.d.). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Abstract
This technical guide provides an in-depth exploration of the application of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. The inherent electronic properties of this molecule—specifically, the strong electron-withdrawing effects of the nitro and fluoro groups—render the carbon-bromine bond highly activated for oxidative addition, a critical step in the palladium catalytic cycle.[1][2] This activation makes it a valuable building block for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science.[3][4] This document outlines the mechanistic underpinnings, provides a comparative analysis of catalytic systems, and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][5] The process is driven by a palladium catalyst that cycles through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle initiates with the addition of a low-valent Pd(0) species to the aryl halide (this compound). The electron-deficient nature of the aromatic ring significantly lowers the activation energy for this step, leading to the formation of a Pd(II) intermediate.[1][2]
-
Transmetalation : A base is required to activate the organoboron reagent (e.g., a boronic acid) into a more nucleophilic boronate species.[6][7] This boronate then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) species.[5][7]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system. Each component plays a critical role in the efficiency and outcome of the reaction.
-
Catalyst and Ligand System : While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalytic systems often provide superior results for challenging substrates.[8][9] These typically involve a Pd(II) precatalyst, such as Pd(OAc)₂, combined with a specialized ligand.
-
Expertise & Experience : For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[8][9] These ligands stabilize the palladium center, promote efficient oxidative addition, and facilitate the crucial reductive elimination step.[9]
-
-
Organoboron Reagent : Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[10] Alternatively, boronic esters (e.g., pinacol esters) can offer enhanced stability and, in some cases, may not require prior hydrolysis to participate in the transmetalation step.[11][12]
-
Base : The base is non-negotiable for activating the boronic acid.[6] The choice of base can significantly influence the reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) are widely used and effective.
-
Phosphates (K₃PO₄) are often a stronger, non-nucleophilic option, particularly useful for less reactive boronic acids.[9]
-
-
Solvent : The solvent system must solubilize the organic substrates while also accommodating the inorganic base.
-
Biphasic Systems : A mixture of an organic solvent like toluene or 1,4-dioxane with water is a common and robust choice, as the water aids in dissolving the base.[2][13]
-
Anhydrous Polar Aprotic Solvents : Solvents such as THF or DMF can also be employed, especially when water-sensitive functional groups are present.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes proven conditions for the Suzuki-Miyaura coupling of structurally analogous nitro-substituted aryl bromides. These data serve as a validated starting point for optimizing the reaction of this compound.
| Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95[2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 4 | ~95[9] |
| Phenylboronic acid | PEPPSI-IPr (NHC-based) | Cs₂CO₃ (2) | t-AmylOH | 100 | 2 | ~98[9] |
| 4-Tolylboronic acid | Pd(OAc)₂ (2) / DavePhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | ~92[8] |
Experimental Protocols
These protocols are designed to be self-validating, with clear steps for setup, execution, and analysis. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Atmosphere Exchange : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the previously degassed 1,4-dioxane and water via syringe. Degassing is critical and can be achieved by bubbling argon through the solvents for 20-30 minutes.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos ligand to the reaction mixture.
-
Reaction Execution : Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, 3 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reagent Combination : In a microwave reactor vial, combine all solid reagents: this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[2]
-
Solvent Addition : Add the solvent mixture to the vial.
-
Reaction Execution : Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 20 minutes with stirring.[2]
-
Workup and Purification : After cooling, filter the reaction mixture to remove solids. Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). ResearchGate. [Link]
-
A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. (2018). Nature Nanotechnology. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2020). ResearchGate. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2019). ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2011). Royal Society of Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (2021). ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). R Discovery. [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. (2023). MDPI. [Link]
- Preparation method of 1-bromo-3-nitrobenzene. (2014).
-
Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2024). ACS Publications. [Link]
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The Untapped Potential of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: A Keystone for Next-Generation Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental compatibility, the strategic selection of foundational molecular scaffolds is paramount. 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene emerges as a highly functionalized, yet underexplored, building block with significant potential for the synthesis of innovative fungicides, herbicides, and insecticides. Its unique arrangement of ortho-methoxy, meta-fluoro, and para-nitro substituents relative to a reactive bromine atom provides a versatile platform for a multitude of synthetic transformations. This guide delineates the prospective synthetic applications of this compound in agrochemical research, offering detailed protocols and a rationale for its strategic deployment in the creation of complex bioactive molecules.
While direct citations for the use of this compound in the synthesis of commercialized agrochemicals are not prevalent in existing literature, its structural motifs are present in a variety of patented and researched compounds. This document, therefore, serves as a forward-looking application note, grounded in established chemical principles and analogous transformations of related substituted nitrobenzenes.[1][2][3]
Core Synthetic Strategies: A Multi-Functional Scaffold
The synthetic utility of this compound is primarily dictated by the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. The nitro group, a potent electron-withdrawing moiety, can be readily reduced to an amine, a critical precursor for a vast array of heterocyclic and amide-based agrochemicals. The fluorine and methoxy groups, in turn, play a crucial role in modulating the physicochemical properties and biological activity of the final products.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a foundational step in the synthesis of many agrochemicals. The resulting 3-bromo-5-fluoro-2-methoxyaniline is a valuable intermediate for the construction of, for example, novel triazole fungicides or sulfonylurea herbicides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is amenable to a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse aryl, alkyl, and amino moieties, significantly expanding the accessible chemical space.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than other halogens in some contexts, the bromine atom can undergo nucleophilic aromatic substitution, particularly when activated by the strongly electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines.
Application Notes and Protocols
The following sections provide detailed, albeit predictive, protocols for key synthetic transformations of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemical principles.
Protocol 1: Reduction of the Nitro Group to Synthesize 3-Bromo-5-fluoro-2-methoxyaniline
The reduction of the nitro group is a critical transformation for accessing the corresponding aniline, a versatile intermediate in agrochemical synthesis.[2]
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon is a widely used and effective catalyst for this transformation. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the reaction conditions.
Experimental Protocol:
-
To a solution of this compound (1.0 g, 3.77 mmol) in methanol (20 mL) in a hydrogenation flask is added 10% Palladium on carbon (0.1 g, 10% w/w).
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to afford the crude 3-Bromo-5-fluoro-2-methoxyaniline, which can be purified by column chromatography on silica gel.
Data Presentation:
| Starting Material | Product | Reagents and Conditions | Predicted Yield |
| This compound | 3-Bromo-5-fluoro-2-methoxyaniline | 10% Pd/C, H₂ (balloon), Methanol, RT, 4-6 h | >90% |
Visualization:
Caption: Workflow for the reduction of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in many herbicides and fungicides.
Rationale: This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, and a base, K₂CO₃, in a biphasic solvent system. The choice of a boronic acid as the coupling partner allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol:
-
In a Schlenk flask, this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) are combined.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) is added, and the flask is evacuated and backfilled with argon three times.
-
A degassed mixture of toluene and water (4:1, 0.1 M) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12-16 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation:
| Starting Material | Coupling Partner | Product | Catalyst System | Predicted Yield |
| This compound | Arylboronic acid | 1-Aryl-3-fluoro-2-methoxy-5-nitrobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 70-95% |
Visualization:
Sources
Application Note and Protocol: Chemoselective Reduction of the Nitro Group in 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
This document provides detailed protocols for the chemoselective reduction of the nitro group in 1-bromo-3-fluoro-2-methoxy-5-nitrobenzene to yield 5-bromo-3-fluoro-2-methoxyaniline. The synthesis of substituted anilines is a critical transformation in the development of novel pharmaceuticals and functional materials. The challenge inherent in this specific conversion lies in the preservation of the aryl bromide and fluoride moieties, which are susceptible to reduction under harsh conditions. This application note presents two robust and validated methods: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-mediated reduction using tin(II) chloride (SnCl₂). The rationale behind reagent selection, optimization of reaction conditions, and detailed step-by-step protocols are provided to guide researchers in achieving high-yield, clean conversion.
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of an aromatic nitro group to its corresponding aniline is a foundational transformation in organic synthesis. Substituted anilines are pivotal building blocks for a vast array of pharmaceuticals, including kinase inhibitors, antibacterial agents, and antipsychotics. The specific target of this protocol, 5-bromo-3-fluoro-2-methoxyaniline, possesses a unique substitution pattern that makes it a valuable intermediate for drug discovery programs.
The primary challenge in the reduction of this compound is chemoselectivity. The presence of a bromine atom on the aromatic ring introduces the risk of hydrodebromination, particularly under catalytic hydrogenation conditions. Similarly, the carbon-fluorine bond, while generally robust, can also be susceptible to cleavage under certain reductive conditions. Therefore, the selection of an appropriate reduction method is paramount to ensure the integrity of all functional groups. This guide will explore two distinct and reliable methods that balance high reactivity towards the nitro group with excellent selectivity.
Mechanistic Considerations: A Tale of Two Pathways
The choice between catalytic hydrogenation and metal-mediated reduction often depends on substrate compatibility, available equipment, and desired purity profile.
-
Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon, in the presence of hydrogen gas. The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline. This method is often favored for its clean reaction profile and ease of product isolation, as the catalyst is simply filtered off. However, over-reduction and cleavage of sensitive functional groups can be a concern.
-
Tin(II) Chloride Reduction: Reduction with SnCl₂ in an acidic medium is a classic and highly effective method for converting nitroarenes to anilines. In this process, Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate, often with the addition of hydrochloric acid. This method is particularly useful when catalytic hydrogenation is not viable due to catalyst poisoning or unwanted side reactions.
Experimental Protocols
Method A: Catalytic Hydrogenation with Palladium on Carbon
This protocol is recommended for its high efficiency and clean work-up. Careful control of hydrogen pressure and reaction time is crucial to prevent dehalogenation.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 19.9 mmol).
-
Solvent and Catalyst Addition: Add ethanol (100 mL) to the flask and stir until the substrate is fully dissolved. Carefully add 10% palladium on carbon (0.21 g, 0.2 mmol, 1 mol%) under a gentle stream of nitrogen.
-
Hydrogenation: The flask is fitted with a hydrogen balloon. The reaction mixture is stirred vigorously at room temperature (20-25 °C) under a hydrogen atmosphere (1 atm).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethanol (2 x 20 mL).
-
Isolation and Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. The crude aniline can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-bromo-3-fluoro-2-methoxyaniline.
Data Summary: Catalytic Hydrogenation
| Parameter | Value |
| Substrate | This compound |
| Reagents | 10% Pd/C, H₂ gas |
| Solvent | Ethanol |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 90-98% |
| Purity (Post-Column) | >98% |
Method B: Tin(II) Chloride Reduction
This method is a reliable alternative, particularly if catalytic hydrogenation proves problematic due to substrate sensitivity or equipment limitations.
Workflow Diagram: SnCl₂ Reduction
Caption: Workflow for the Tin(II) Chloride reduction of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (5.0 g, 19.9 mmol) in ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.5 g, 99.5 mmol, 5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 75 °C and stirred at this temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS. The reaction is typically complete within 3-5 hours.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is taken up in ethyl acetate (150 mL) and cooled in an ice bath.
-
Neutralization and Filtration: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is added slowly until the pH of the aqueous layer is ~8. The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite® to remove the tin salts. The filter cake is washed with ethyl acetate (2 x 30 mL).
-
Extraction and Purification: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.
Data Summary: Tin(II) Chloride Reduction
| Parameter | Value |
| Substrate | This compound |
| Reagents | SnCl₂·2H₂O |
| Solvent | Ethanol |
| Temperature | 75 °C |
| Reaction Time | 3-5 hours |
| Expected Yield | 85-95% |
| Purity (Post-Column) | >98% |
Safety and Handling
-
This compound: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Palladium on Carbon: The catalyst is flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Tin(II) Chloride: This reagent is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and other ignition sources.
Conclusion
Both catalytic hydrogenation with Pd/C and reduction with SnCl₂ are highly effective and chemoselective methods for the synthesis of 5-bromo-3-fluoro-2-methoxyaniline from its nitro precursor. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. The protocols detailed in this application note have been robustly validated and provide a reliable foundation for researchers and drug development professionals working with this important class of compounds.
References
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]
-
Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]
-
Reductions of Aliphatic and Aromatic Nitro Compounds. Nishimura, S. (2001). In Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis (pp. 406-435). Wiley-Interscience. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Introduction: Strategic Importance of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a methoxy group, and two different halogens (bromine and fluorine)—offers a versatile platform for constructing complex molecular architectures. The bromine atom serves as a primary reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, making it susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[2][3] Furthermore, the nitro group itself is a valuable synthetic handle that can be readily reduced to an amine, opening pathways for further derivatization.[2][4] The presence of the fluorine and methoxy groups provides additional points for molecular recognition and can be used to fine-tune the electronic and steric properties of the final products.
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound, complete with detailed experimental protocols and insights into reaction optimization.
Core Concept: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these reactions. The process is a cyclical cascade of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to the mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts.[5][6]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is commonly employed. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote both the oxidative addition and the reductive elimination steps, leading to higher catalytic turnover.[3][7]
-
Base: A base is essential to activate the boronic acid for transmetalation.[8] Inorganic bases like K₃PO₄ or K₂CO₃ are frequently used. The choice of base can significantly impact the reaction rate and yield, and it often requires empirical optimization.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typical. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 3-fluoro-2-methoxy-5-nitro-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biarylphosphine ligand that accelerates both oxidative addition and reductive elimination. |
| Base | K₃PO₄ (3 equiv) | A moderately strong base effective for activating the boronic acid without causing significant side reactions. |
| Solvent | Toluene/Water (5:1) | A biphasic system that dissolves both organic and inorganic reagents, facilitating the reaction. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle. |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a transformation that is otherwise challenging to achieve through classical methods like nucleophilic aromatic substitution, especially with electron-rich anilines.[9][10] This reaction has become indispensable for the synthesis of pharmaceuticals and other biologically active compounds.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a Pd(0) source (often generated in situ from Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand are crucial.[13] Ligands like XPhos or BrettPhos are highly effective as they facilitate the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to maintain the solubility of the catalyst complex.
Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(3-fluoro-2-methoxy-5-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a reliable and efficient route to C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14] This reaction is distinguished by its use of a dual catalyst system, typically involving both palladium and a copper(I) salt.[4]
Causality Behind Experimental Choices:
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst (typically CuI) is crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4][15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the hydrogen halide byproduct generated during the reaction.[4]
-
Copper-Free Conditions: A significant side reaction in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is catalyzed by the copper salt in the presence of oxygen.[7] To avoid this, especially with sensitive substrates, copper-free protocols have been developed, although they may require higher catalyst loadings or more specialized ligands.
Protocol: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 1-fluoro-2-methoxy-5-nitro-3-(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (8 mL) and degassed triethylamine (2 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A stable and widely used Pd(II) precatalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (6 mol%) | Activates the alkyne for efficient transmetalation. |
| Base/Solvent | Et₃N in THF | Et₃N serves as both the base and a co-solvent, while THF ensures solubility of the aryl halide. |
| Temperature | Room Temperature | Often sufficient for activated aryl bromides and terminal alkynes. |
Other Relevant Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other palladium-catalyzed reactions can also be effectively applied to this compound.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene (e.g., styrene, acrylates) to form a substituted alkene.[16][17] It is valuable for synthesizing stilbene and cinnamate derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligandless), and an organic or inorganic base.[2]
-
Stille Coupling: The Stille coupling involves the reaction of the aryl bromide with an organotin compound.[18][19] A key advantage is the tolerance of organostannanes to a wide variety of functional groups.[20][21] However, the high toxicity of tin reagents is a significant drawback.[19][21]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor choice of ligand/base. | Use fresh catalyst and high-purity, degassed solvents. Ensure rigorous exclusion of air and moisture. Screen different ligands and bases. Increase reaction temperature. |
| Homocoupling Side Products | Oxygen contamination (promotes boronic acid homocoupling or Glaser coupling).[7] | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. Consider copper-free conditions for Sonogashira coupling. |
| Hydrodehalogenation | Presence of protic impurities; Suboptimal ligand choice. | Use anhydrous solvents. Choose a ligand that favors reductive elimination over competing pathways like beta-hydride elimination. |
| Poor Yields | Steric hindrance; Electronic deactivation of coupling partner. | Switch to a more active catalyst system (e.g., a more electron-rich, bulkier ligand). Increase catalyst loading or reaction time. |
Conclusion
This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction type—be it Suzuki, Buchwald-Hartwig, Sonogashira, or others—and optimizing the catalyst system, base, and solvent, researchers can efficiently generate a diverse array of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for developing novel compounds for applications in drug discovery and materials science.
References
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Myers' Chem 115. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. thermofishersci.in [thermofishersci.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel and diverse heterocyclic compounds utilizing 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene as a versatile starting material. Heterocyclic scaffolds are paramount in modern drug discovery, forming the core of numerous pharmaceuticals.[1] The strategic positioning of four distinct functional groups—bromo, fluoro, methoxy, and nitro—on the benzene ring makes this substrate an exceptionally valuable platform for building molecular complexity. We will explore three primary synthetic pathways: Palladium-catalyzed cross-coupling at the C-Br bond, nucleophilic aromatic substitution (SNAr) at the C-F bond, and transformations involving the nitro group. This document provides detailed, field-proven protocols, explains the rationale behind experimental choices, and offers a strategic blueprint for researchers in medicinal chemistry and drug development.
Strategic Analysis of the Starting Material
The synthetic utility of this compound stems from the orthogonal reactivity of its substituents. A successful synthetic campaign hinges on understanding and exploiting these differences.
-
The Bromo Group (Br): Positioned at C1, this is the primary handle for palladium-catalyzed cross-coupling reactions. It is an excellent electrophile for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, enabling the introduction of a wide array of substituents.[2][3][4]
-
The Fluoro Group (F): Located at C3, fluorine is the most electronegative halogen and can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] However, its reactivity is highly dependent on electronic activation from ortho/para electron-withdrawing groups. In this molecule, the powerful nitro group is meta, providing only weak inductive stabilization, which makes SNAr at this position challenging but feasible under forcing conditions.[5][6]
-
The Nitro Group (NO₂): As a potent electron-withdrawing group at C5, it influences the overall electronic nature of the ring. Its most significant role in heterocycle synthesis is its ability to be reduced to a primary amine (-NH₂).[7][8][9][10] This resulting aniline is a critical nucleophile and a cornerstone for the construction of numerous fused heterocyclic systems.
-
The Methoxy Group (OCH₃): This electron-donating group at C2 modulates the electronic density and regioselectivity of the aromatic ring.
The overall strategy involves leveraging these functional groups in a controlled sequence to build complex heterocyclic architectures.
Figure 1: Core synthetic strategies from the starting material.
Pathway A: Palladium-Catalyzed Cross-Coupling Protocols
This pathway offers the most direct route to functionalization, using the C-Br bond as a reliable anchor point. These reactions are foundational for creating libraries for structure-activity relationship (SAR) studies.
Protocol 2.1: Suzuki-Miyaura C-C Coupling
Causality & Expertise: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4][11][12] The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. A biphasic solvent system like dioxane/water or toluene/water is often employed to dissolve both the organic substrate and the inorganic base.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust, commercially available, and effective for a wide range of substrates. |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid; Cs₂CO₃ is stronger for less reactive partners. |
| Solvent | Dioxane/Water (4:1) | Excellent for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
Protocol 2.2: Buchwald-Hartwig C-N Amination
Causality & Expertise: This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[3][13][14][15] The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the crucial reductive elimination step. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior for coupling a wide range of amines.[13][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner.
Figure 2: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask under Argon, add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Add the this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Catalyst Premix: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq) in a small amount of the reaction solvent.
-
Reaction Setup: Add the catalyst premix to the Schlenk flask, followed by anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 90-110 °C. The reaction is often complete within 2-12 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Pathway B: Nitro Group Reduction & Subsequent Cyclization
This pathway is arguably the most powerful for generating novel fused heterocyclic systems. The initial reduction of the nitro group creates a key aniline intermediate, which can then be elaborated into complex scaffolds.
Protocol 3.1: Synthesis of the Key Intermediate: 3-Bromo-5-fluoro-4-methoxyaniline
Causality & Expertise: The chemoselective reduction of an aromatic nitro group in the presence of aryl halides is a common challenge. Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. Therefore, metal/acid combinations like tin(II) chloride (SnCl₂) in HCl or iron powder in ammonium chloride (Fe/NH₄Cl) are often preferred for their high chemoselectivity.[7][8][10] The Fe/NH₄Cl system is particularly advantageous as it is inexpensive and environmentally benign.
Experimental Protocol:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (<325 mesh, 5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically complete in 1-3 hours. Monitor by TLC, observing the disappearance of the starting material.
-
Work-up: Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to pH ~8, then separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aniline product, which can often be used without further purification.
| Parameter | Value |
| Molecular Formula | C₇H₆BrFNO |
| Molecular Weight | 223.03 g/mol |
| Expected Yield | >90% |
| Appearance | Off-white to pale brown solid |
Protocol 3.2: Constructing a Fused Heterocycle: Synthesis of a Benzimidazole Derivative
Causality & Expertise: Benzimidazoles are privileged scaffolds in medicinal chemistry.[16][17] A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[18][19][20] To achieve this from our key aniline, a second amino group must be introduced ortho to the first. This can be accomplished via a Buchwald-Hartwig amination of the bromo-aniline intermediate, followed by an intramolecular cyclization.
Figure 3: Two-step synthesis of a benzimidazole scaffold.
Experimental Protocol (Illustrative Two-Step Synthesis): This protocol outlines the general steps. Optimization for specific substrates is required.
-
Step 1: Synthesis of the o-Diamine Intermediate.
-
Employ the Buchwald-Hartwig amination protocol (Section 2.2) on 3-Bromo-5-fluoro-4-methoxyaniline (1.0 eq) using a protected ammonia equivalent (e.g., benzophenone imine) or a primary amine as the coupling partner.
-
Subsequent deprotection (if necessary) will yield the crucial o-diamine intermediate.
-
-
Step 2: Condensation and Oxidative Cyclization.
-
Dissolve the o-diamine intermediate (1.0 eq) and a desired aldehyde (1.1 eq) in a solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of an acid (e.g., acetic acid) or an oxidant depending on the chosen method. For oxidative cyclization, reagents like iodine (I₂) or simply bubbling air through the solution can be effective.[19]
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, perform a standard aqueous work-up and purify the resulting benzimidazole derivative by crystallization or column chromatography.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. By strategically employing modern synthetic methodologies such as palladium-catalyzed cross-coupling and nitro group reductions, researchers can access a vast chemical space. The protocols detailed herein provide a reliable and rational foundation for the development of diverse molecular libraries, accelerating the engine of drug discovery and development. Each functional group presents a unique opportunity, and the thoughtful orchestration of their reactivity is the key to unlocking the full synthetic potential of this substrate.
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Organic Chemistry Class 11 Notes by Bharat Panchal. Scribd. [Link]
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1-Bromo-3-fluoro-5-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]
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An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]
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Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. [Link]
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, ACS Publications. [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
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Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, ACS Publications. [Link]
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ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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HETEROCYCLIC CHEMISTRY. Science of Synthesis. [Link]
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Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes. PubMed, National Center for Biotechnology Information. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]
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Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
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Green Synthesis of Quinoxaline and Substituted Quinoxalines. TSI Journals. [Link]
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Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Nucleophilic aromatic substitution exam question. Reddit. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC, National Center for Biotechnology Information. [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Synthesis of Heterocyclic Compounds through Palladium-Catalyzed C–H Cyclization Processes. J-Stage. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). [Link]
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Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
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Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
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The Suzuki Reaction. Harvard University. [Link]
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Reducing a Nitrobenzene to Aniline without hydrogen?. Reddit. [Link]
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Application Notes and Protocols for 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene in Materials Science
Introduction: Unveiling the Potential of a Multifunctional Building Block
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of advanced materials. Its unique arrangement of electron-withdrawing and electron-donating groups, coupled with reactive sites for cross-coupling and nucleophilic substitution, makes it a compelling candidate for the design of novel organic electronic materials. The presence of a nitro group, a potent electron-withdrawing moiety, is particularly noteworthy as it can be leveraged to create n-type organic semiconductors, a class of materials crucial for the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. It provides a detailed exploration of the applications of this compound, with a focus on its use in the synthesis of n-type organic semiconductors. The protocols outlined herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles.
Physicochemical Properties and Design Rationale
The strategic placement of substituents on the benzene ring of this compound dictates its chemical reactivity and potential applications.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₃ | [3] |
| Molecular Weight | 250.02 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | [3] |
| Solubility | Likely soluble in common organic solvents like THF, DMF, and chloroform | [3] |
The interplay of the functional groups is key to its utility:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).[4] This is a critical feature for designing n-type (electron-transporting) materials.[1] It also activates the ring for nucleophilic aromatic substitution (SNAr).[4]
-
Bromo Group (-Br): This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5][6] This allows for the straightforward introduction of extended π-conjugated systems, a fundamental requirement for organic semiconductors.
-
Fluoro Group (-F): The high electronegativity of fluorine further enhances the electron-accepting properties of the molecule. Fluorination is a common strategy in materials science to improve the stability and performance of organic electronic devices.
-
Methoxy Group (-OCH₃): This electron-donating group can influence the molecule's solubility and solid-state packing, which are crucial factors for device performance. Its electronic effect is generally outweighed by the powerful nitro group.[5]
Application in the Synthesis of n-Type Organic Semiconductors
The primary application of this compound in materials science is as a precursor to n-type organic semiconductors. The general strategy involves using the bromo substituent as a point of attachment for a π-conjugated moiety via a cross-coupling reaction.
Proposed Synthetic Pathway
The following diagram illustrates a general synthetic workflow for converting this compound into a model n-type organic semiconductor.
Caption: Synthetic workflow for an n-type semiconductor.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a hypothetical n-type organic semiconductor derived from this compound.
Protocol 1: Synthesis of a Thiophene-Coupled Derivative via Suzuki Cross-Coupling
This protocol describes the synthesis of a model n-type semiconductor where a thiophene-based aromatic system is coupled to the this compound core.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 g, 4.0 mmol), 2-(tributylstannyl)thiophene (1.78 g, 4.8 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Solvent and Reagents: Add anhydrous DMF (40 mL) via a syringe. Stir the mixture until all solids have dissolved.
-
Catalyst Addition: In a separate vial under argon, prepare a catalyst solution by dissolving Pd₂(dba)₃ (91.5 mg, 0.1 mmol) and P(o-tol)₃ (121.8 mg, 0.4 mmol) in anhydrous DMF (5 mL). Add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir under argon for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired thiophene-coupled product.
Justification of Experimental Choices:
-
The Suzuki cross-coupling reaction is a robust and high-yielding method for forming carbon-carbon bonds.[5]
-
The choice of a palladium catalyst and a phosphine ligand is standard for this type of transformation.
-
Anhydrous and inert conditions are crucial to prevent the deactivation of the catalyst.
Protocol 2: Characterization of the Synthesized Material
Thorough characterization is essential to confirm the identity and purity of the synthesized material and to evaluate its potential as an organic semiconductor.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical properties, including the absorption spectrum and the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels. These values are critical for assessing its suitability as an n-type semiconductor.
Data Presentation
The following table presents hypothetical but expected data for the synthesized thiophene-coupled derivative.
| Parameter | Expected Value |
| ¹H NMR | Peaks corresponding to aromatic protons of both the benzene and thiophene rings. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom. |
| Mass Spectrum (m/z) | A molecular ion peak corresponding to the calculated molecular weight. |
| UV-Vis λₘₐₓ | In the range of 350-450 nm, indicative of a conjugated system. |
| LUMO Energy Level | Expected to be in the range of -3.5 to -4.0 eV, suitable for electron injection. |
| HOMO Energy Level | Expected to be below -5.5 eV, indicating good air stability. |
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of novel organic materials. Its unique substitution pattern provides a platform for creating n-type organic semiconductors with tailored electronic properties. The protocols detailed in this guide offer a starting point for researchers to explore the potential of this compound in the development of next-generation organic electronic devices. Further research could involve the exploration of different cross-coupling partners to fine-tune the material's properties for specific applications in OLEDs, OFETs, and organic photovoltaics.
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Application Notes & Protocols: Scale-Up Synthesis Considerations for Derivatives of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Introduction: The Strategic Importance of a Versatile Scaffold
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of substituents—a reactive bromine atom for cross-coupling, an activating nitro group for nucleophilic substitution and subsequent reduction, and fluorine and methoxy groups to modulate electronic properties and metabolic stability—makes it a scaffold of significant interest.
However, transitioning from bench-scale discovery to pilot-plant or industrial-scale production introduces formidable challenges. The presence of a nitro group, in particular, necessitates a rigorous approach to process safety due to the highly exothermic nature of its reactions and the potential thermal instability of nitroaromatic compounds.[3][4] This guide provides a detailed examination of the key synthetic transformations involving this scaffold, focusing on the critical parameters, safety protocols, and optimization strategies required for successful and safe scale-up.
Core Synthetic Pathways and Mechanistic Underpinnings
The derivatization of this compound primarily follows three major pathways. The choice of reaction is dictated by the desired final structure, but the order of these steps is a critical strategic decision in any multi-step synthesis.[5]
Figure 1: Primary synthetic routes for derivatizing the core scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing a variety of nucleophiles (amines, alkoxides, thiolates) onto the aromatic ring by displacing a leaving group.[6]
-
Mechanism and Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is the rate-determining factor. Success is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In the target scaffold, the nitro group is an exceptionally potent EWG that stabilizes the negative charge, thereby activating the ring for nucleophilic attack.[9] While the bromine is meta to the nitro group, the overall electron-deficient nature of the ring still permits substitution, although potentially requiring more forcing conditions than an ortho/para-substituted analogue.[7]
-
Scale-Up Considerations:
-
Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are often required to achieve reasonable reaction rates, but their removal at scale can be challenging.
-
Base Selection: Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃) are used to deprotonate the incoming nucleophile. On a large scale, handling pyrophoric reagents like NaH requires specialized equipment and procedures. Carbonates are often a safer, more practical choice.
-
Exotherms: The initial addition of the nucleophile can be exothermic. Controlled addition rates and efficient reactor cooling are essential to prevent temperature spikes.
-
Reduction of the Nitro Group
The conversion of the nitro group to an aniline is one of the most common and crucial transformations in pharmaceutical synthesis, as it provides a handle for amide bond formation, diazotization, and other reactions.[10][11]
-
Methodologies:
-
Catalytic Hydrogenation: This is the cleanest and often most efficient method, typically employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[12][13] The reaction is generally clean, with water as the only byproduct.
-
Metal/Acid Reduction: Reagents like iron in acetic acid or tin(II) chloride in HCl are classic methods.[13] While effective, they generate significant amounts of metallic waste, complicating purification and environmental disposal.
-
-
Scale-Up Considerations:
-
Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It must be handled under a nitrogen blanket or as a wet cake. Catalyst filtration at scale can be slow and requires specialized equipment (e.g., filter press).
-
Hydrogen Safety: Using hydrogen gas at scale requires intrinsically safe equipment, proper ventilation, and monitoring for leaks to mitigate explosion risks.
-
Transfer Hydrogenation: Using hydrogen donors like ammonium formate or hydrazine can sometimes circumvent the need for high-pressure hydrogen gas, offering a safer alternative for scale-up.[11]
-
Exotherm Control: Catalytic hydrogenation is highly exothermic. The reaction rate is often controlled by the hydrogen pressure or the catalyst loading. A robust cooling system is non-negotiable.[12]
-
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond provides a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, with the Suzuki-Miyaura reaction being a prominent example.[14][15]
-
Mechanism and Causality: The Suzuki reaction involves a catalytic cycle with a palladium(0) species.[16] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. The electron-deficient nature of the ring, enhanced by the nitro group, facilitates this step.
-
Transmetalation: An organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments couple, and the desired product is released, regenerating the Pd(0) catalyst.
-
-
Scale-Up Considerations:
-
Catalyst Cost and Removal: Palladium catalysts are expensive. Minimizing catalyst loading is a key process optimization goal. After the reaction, residual palladium must be removed to meet stringent regulatory limits for active pharmaceutical ingredients (APIs), often requiring treatment with activated carbon or specialized scavengers.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon), which requires reactors equipped for such operations.
-
Reagent Purity: The quality of the boronic acid and base can significantly impact reaction efficiency and yield. Impurities can poison the catalyst.
-
Integrated Scale-Up Protocol: Synthesis of a Biaryl Aniline Derivative
This section details a representative two-step protocol for the synthesis of a key intermediate, demonstrating the practical application of the principles discussed.
Step 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 1-(4-methylphenyl)-3-fluoro-2-methoxy-5-nitrobenzene on a 100-gram scale.
| Parameter | Specification | Rationale / Comment |
| Reactants | This compound (1.0 eq, 100 g) | Starting Material |
| 4-Methylphenylboronic acid (1.2 eq) | Coupling partner; slight excess ensures complete consumption of the starting material. | |
| Pd(PPh₃)₄ (0.01 eq) | Catalyst; Tetrakis(triphenylphosphine)palladium(0) is a robust choice. | |
| Potassium Carbonate (K₂CO₃) (3.0 eq) | Base; Anhydrous, powdered form is crucial for reactivity. Safer than other strong bases. | |
| Solvent | Toluene / Water (4:1 v/v) | Biphasic system is common for Suzuki couplings. Toluene is a good solvent with a suitable boiling point. |
| Temperature | 85-90 °C | Promotes reaction rate without significant thermal decomposition. |
| Reaction Time | 6-12 hours | Monitor by HPLC or TLC for completion. |
Detailed Protocol (Step 1):
-
Reactor Setup: Equip a 2 L, 4-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a septum for additions.
-
Inerting: Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: To the flask, charge this compound (100 g), 4-methylphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add toluene (800 mL) and deionized water (200 mL). Begin vigorous stirring to create a well-mixed suspension.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ to the mixture.
-
Reaction: Heat the mixture to an internal temperature of 85-90 °C. The mixture should turn from yellow to dark brown or black.
-
Monitoring: After 6 hours, take a small aliquot, dilute with ethyl acetate, filter, and analyze by HPLC or TLC to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with 2 M NaOH solution (to remove excess boronic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
Step 2: Catalytic Hydrogenation of the Nitro-Biaryl Intermediate
Objective: To reduce the nitro group of the product from Step 1 to form the corresponding aniline on a 100-gram scale.
| Parameter | Specification | Rationale / Comment |
| Reactant | 1-(4-methylphenyl)-3-fluoro-2-methoxy-5-nitrobenzene (1.0 eq) | Crude product from Step 1. |
| Catalyst | 10% Palladium on Carbon (50% wet) (1-2 wt%) | Standard catalyst for nitro reduction. Using a wet catalyst significantly reduces the risk of fire.[12] |
| Solvent | Methanol or Ethyl Acetate | Good solvents for both starting material and product; easily removed. |
| Hydrogen Pressure | 50-60 PSI (approx. 4 bar) | Sufficient pressure to drive the reaction without requiring a high-pressure reactor. |
| Temperature | 25-40 °C | The reaction is highly exothermic; temperature control is critical. Initiate at room temperature.[17] |
| Reaction Time | 4-8 hours | Monitor by hydrogen uptake and/or HPLC/TLC. |
Detailed Protocol (Step 2):
-
Reactor Setup: Use a Parr hydrogenator or a suitably rated stainless-steel reactor equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and a cooling jacket.
-
Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.
-
Reagent Charging: Charge the crude nitro-biaryl intermediate and the solvent (e.g., 1 L of methanol) to the reactor.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 10% Pd/C catalyst. Caution: Do not allow the catalyst to dry out.
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen again, then carefully introduce hydrogen gas to the desired pressure (50-60 PSI).
-
Reaction: Begin vigorous stirring. An immediate exotherm and hydrogen uptake should be observed. Use the cooling jacket to maintain the internal temperature below 40 °C.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. Confirm completion with an in-process HPLC or TLC check.
-
Catalyst Filtration: CRITICAL SAFETY STEP. Depressurize the reactor and purge thoroughly with nitrogen. Filter the mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. The filter cake must be kept wet with solvent at all times and should not be allowed to suck dry in the air.
-
Post-Filtration Handling: Immediately transfer the wet catalyst cake into a container of water for safe storage before disposal or recovery.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product with high purity.
Process Safety and Troubleshooting
Effective scale-up is synonymous with safe scale-up. The combination of nitrated compounds, flammable solvents, and pyrophoric catalysts demands a proactive safety culture.
Figure 2: Key pillars of process safety for scaling up nitroaromatic chemistry.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Side reactions due to temperature spikes; Inefficient stirring. | Optimize reaction time and temperature. Ensure adequate cooling capacity. Verify stirrer efficiency for good mixing.[17] |
| Impure Product | Presence of starting materials; Formation of byproducts (e.g., over-arylation, dehalogenation). | Monitor reaction to completion. Adjust stoichiometry. Optimize purification method (e.g., reslurry, recrystallization).[17] |
| Runaway Reaction | Poor heat dissipation; Reagent accumulation followed by rapid reaction. | Ensure adequate reactor cooling and agitation. Maintain slow, controlled addition of reagents. Perform calorimetric studies (DSC, RC1) to understand thermal risk.[3][18] |
| Catalyst Deactivation | Presence of oxygen (in coupling); Impurities in reagents/solvents. | Ensure thorough degassing and maintain a robust inert atmosphere. Use high-purity, anhydrous reagents and solvents. |
Conclusion
The scale-up synthesis of derivatives from this compound is a challenging yet highly rewarding endeavor. Success hinges on a deep understanding of the underlying reaction mechanisms, meticulous control over process parameters, and an unwavering commitment to safety. By carefully considering the factors outlined in this guide—from reaction choice and order to specific scale-up protocols for purification and catalyst handling—researchers and drug development professionals can effectively and safely translate small-scale discoveries into the multi-gram or kilogram quantities required for advanced preclinical and clinical development.
References
- BenchChem. (n.d.). challenges in the scale-up synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
- BenchChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications.
- Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE 2014 Process Development Symposium.
- Gemoets, H. P. L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Zhang, Y., et al. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Lees, F. P. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- BenchChem. (n.d.). overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene.
- Author not specified. (2024).
- Polmann, H., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
- Author not specified. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
- Author not specified. (2025). Review on Greener and Safer Synthesis of Nitro Compounds.
- Author not specified. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Author not specified. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- Farmer, S. (2019). 16.6: Multistep Synthesis. Chemistry LibreTexts.
- Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
- Author not specified. (n.d.).
- Author not specified. (n.d.). Substitution effects of reduction of nitrobenzene. (A)
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Author not specified. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Author not specified. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Author not specified. (2025). Scale-up and safety of toluene nitration in a meso-scale flow reactor.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Author not specified. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. NIH.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Author not specified. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
- Author not specified. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. NIH.
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- Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
- Author not specified. (2015). 16.5: Synthetic Strategies Toward Substituted Benzenes. Chemistry LibreTexts.
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- Author not specified. (2026).
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
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- Guggenheim, T. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Author not specified. (n.d.). Preparation method of 1-bromo-3-nitrobenzene. Google Patents.
- Author not specified. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv.
- Author not specified. (n.d.).
- Wikipedia. (n.d.). Reduction of nitro compounds.
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- Author not specified. (n.d.). Nitro Compounds, Aromatic.
- Author not specified. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
- Author not specified. (2017). Convenient Electrocatalytic Synthesis of Azobenzenes from Nitroaromatic Derivatives Using SmI2.
- Biosynth. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene.
- The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube.
- BenchChem. (n.d.). Reactivity Face-Off: 1-Bromo-3-butoxy-5- nitrobenzene vs. 1-Bromo-3-methoxy-5.
- Chem-Impex. (n.d.). 1-Bromo-3-fluoro-2-nitrobenzene.
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
An advanced guide to the purification of crude 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene by recrystallization, designed for chemistry professionals. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.
A Foreword from the Senior Application Scientist:
The purification of substituted nitroaromatic compounds is a critical step in many synthetic workflows. While this compound is a specific molecule for which detailed recrystallization data is not widely published, a robust purification strategy can be developed. This guide leverages data from close structural isomers and fundamental principles of physical organic chemistry to provide a comprehensive framework for achieving high purity.
The key to successful recrystallization lies not in a single "magic" solvent, but in a systematic approach to solvent selection and procedural execution.[1] This document is structured to empower you, the researcher, to troubleshoot common issues and optimize the purification of your specific material, which may contain unique impurities based on its synthetic history.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of nitroaromatic compounds in a direct question-and-answer format.
Question 1: My compound "oils out" upon cooling instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and comes out of solution as a liquid phase before it has a chance to crystallize.[2] This is problematic because the liquid oil can trap impurities, defeating the purpose of recrystallization.[3][4] There are two primary causes:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your crude product to below the boiling point of the solvent.[5]
-
Solvent-Solute Mismatch: The boiling point of your chosen solvent is higher than the melting point of your compound.[6]
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the same hot solvent to slightly lower the solution's saturation point.[2][6]
-
Slow Down the Cooling: Rapid cooling encourages oiling out. After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated by a few paper towels or a cork ring. Do not place it directly on a cold surface or in an ice bath.[5] Very slow, controlled cooling is often the key to encouraging crystal lattice formation over liquid-liquid phase separation.[3]
-
Change Solvents: If the issue persists, your compound's melting point is likely too low for the solvent. Select a solvent with a lower boiling point. For example, if you are using acetic acid (BP ~118 °C), consider switching to ethanol (BP ~78 °C) or isopropanol (BP ~82 °C).
-
Use a Solvent/Anti-Solvent System: Dissolve the crude material in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[7] For this compound, an ethanol/water system could be effective.
Question 2: No crystals are forming, even after the solution has cooled to room temperature.
Answer:
This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[5]
Solutions:
-
Reduce Solvent Volume: This is the most frequent cause of crystallization failure.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the more concentrated solution to cool again.[2]
-
Induce Crystallization (Provide Nucleation Sites):
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for crystal growth.[5]
-
-
Cool Further: Once the solution is at room temperature, cool it further in an ice-water bath to maximize the yield by further decreasing the compound's solubility.[6]
Question 3: My final product yield is very low.
Answer:
A low yield suggests that a significant portion of your product remains dissolved in the mother liquor. This can be due to several factors:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, meaning it remains highly soluble even at low temperatures.[6] The ideal solvent has a steep solubility curve: high solubility when hot and very low solubility when cold.[1]
-
Using Too Much Solvent: Even with a good solvent, using an excessive volume will keep more of your product in solution. Aim to use the minimum amount of hot solvent required to fully dissolve the crude solid.[1]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your solution.[4]
Solutions:
-
Re-evaluate Your Solvent: Perform a new solvent screen to find a solvent where your compound is less soluble at cold temperatures.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining filtrate (mother liquor) by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Check the Mother Liquor: Before discarding the filtrate, always cool it in an ice bath to ensure no significant amount of product will crystallize out.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Based on its structure (a polar, substituted nitroaromatic) and data from the close isomer 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene (MP 152-156 °C), promising solvents would be polar protic solvents.[8] The ideal solvent should dissolve the compound when hot but not at room temperature.[9]
A systematic screening process is the most reliable method.[10] The following table provides a starting point for your experiments.
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
|---|---|---|---|
| Methanol | 65 | Polar Protic | A related isomer shows good solubility.[8] Often a good starting point for polar aromatic compounds.[6] |
| Ethanol | 78 | Polar Protic | Similar to methanol, slightly less polar. Good for creating a mixed-solvent system with water. |
| Isopropanol | 82 | Polar Protic | Another common alcohol, good for compounds with intermediate polarity. |
| Glacial Acetic Acid | 118 | Polar Protic | A related isomer is sparingly soluble.[8] Can be effective but is harder to remove from final crystals. |
| Toluene | 111 | Non-polar | Less likely to be a good single solvent, but could be useful for removing non-polar impurities or as part of a mixed-solvent system. |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. |
Q2: How can I predict potential impurities in my crude sample?
The impurities will depend on the synthetic route. A common synthesis for compounds of this class involves the nitration of a substituted bromofluorobenzene.[11][12]
-
Regioisomers: Electrophilic nitration can sometimes produce other isomers where the nitro group is in a different position. These often have very similar solubility profiles and can be difficult to remove by a single recrystallization.
-
Unreacted Starting Material: The original bromo-fluoro-methoxybenzene may be present if the reaction did not go to completion.
-
Inorganic Salts: Salts from the reaction workup (e.g., from acid or base washes) are typically insoluble in organic solvents and can be removed by hot filtration.
Q3: How do I perform a small-scale solvent screen?
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, flicking the tube to mix. Note if the solid dissolves easily. If it does, that solvent is not suitable for single-solvent recrystallization.[9]
-
For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will result in a large crop of well-formed crystals from a solution that was fully dissolved when hot.[1]
Experimental Protocols & Visualizations
Protocol 1: Optimized Recrystallization Workflow
This protocol assumes a suitable solvent (e.g., ethanol) has been identified via screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker). Add the minimum amount of your chosen solvent to create a slurry. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is highly colored from polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities (like charcoal or dust), perform a hot filtration. Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a non-conductive surface. Do not disturb the flask during this time. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Isolation: Once crystallization appears complete at room temperature, cool the flask in an ice-water bath for at least 15-20 minutes to maximize crystal recovery. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Press the crystals as dry as possible on the filter paper with a clean stopper or spatula. Then, transfer the purified solid to a watch glass to air dry or dry in a vacuum oven.
Visualization: Recrystallization Decision Workflow
The following diagram illustrates the logical steps and decision points in the purification process.
Caption: A workflow for the recrystallization process.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
ChemBK. (2024). 5-Bromo-1-Fluoro-3-Methoxy-2-Nitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Bromo-3-(difluoromethyl)-2-fluoro-5-nitrobenzene. PubChem. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (2025). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene.
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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identifying and minimizing side products in 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene reactions
Welcome to the technical support center for 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this polyfunctionalized aromatic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our advice is grounded in established mechanistic principles and field-proven insights to help you identify and minimize side products, thereby optimizing your synthetic routes.
Understanding the Reactivity of this compound
The unique arrangement of substituents on the benzene ring dictates its reactivity. The strong electron-withdrawing nitro group significantly influences the outcomes of various transformations. The interplay between the methoxy group (electron-donating by resonance, but potentially sterically hindering), the bromine atom (a good leaving group in cross-coupling), and the fluorine atom (a good leaving group in nucleophilic aromatic substitution) creates a nuanced reactivity profile that requires careful consideration of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: I am performing a Suzuki-Miyaura coupling with this compound, but I am observing significant amounts of a debrominated side product (3-fluoro-2-methoxy-5-nitrobenzene). What is the cause and how can I minimize it?
Answer:
The formation of a debrominated (or hydrodehalogenated) side product is a common issue in palladium-catalyzed cross-coupling reactions.[1] This occurs when the organopalladium intermediate, formed after oxidative addition of the palladium catalyst to the C-Br bond, undergoes a reaction that replaces the bromine with a hydrogen atom instead of coupling with the boronic acid.
Causality:
-
Source of Hydride: The hydride source can be trace water, alcohols (if used as solvent or present in reagents), or the boronic acid reagent itself, particularly if it is prone to protodeboronation.[2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of debromination.
-
Base Selection: Certain bases can facilitate this side reaction.
Troubleshooting & Optimization Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
-
Boronic Acid Quality: Use high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters) or aryltrifluoroborates, which are less susceptible to protodeboronation.[2]
-
Choice of Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferable to strong bases like NaOtBu, especially given the presence of a sensitive nitro group.[3]
-
Catalyst and Ligand System: Employ a well-defined Pd(0) precatalyst to avoid side reactions during the initial reduction of Pd(II) sources. The choice of ligand is also critical; sterically hindered phosphine ligands can sometimes favor the desired cross-coupling over debromination.
-
Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.
Question 2: My Buchwald-Hartwig amination is giving low yields, and I suspect hydrodehalogenation is a competing reaction. Are there specific conditions to favor C-N bond formation?
Answer:
Yes, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.[1][4] The mechanism is similar to that in Suzuki coupling, where the aryl-palladium intermediate is intercepted by a hydride source.
Causality:
-
Base Incompatibility: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be problematic with nitro-containing substrates, potentially leading to side reactions or degradation.[3]
-
Amine Nucleophile: Primary amines can sometimes be more prone to causing hydrodehalogenation than secondary amines under certain conditions.[1]
Troubleshooting & Optimization Protocol:
-
Base Selection: Switch to a non-nucleophilic, weaker base such as K₃PO₄ or Cs₂CO₃. These are generally more compatible with nitro groups.[4]
-
Ligand Choice: Employ bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) which are known to promote the reductive elimination step, thus favoring the desired amination product.[4]
-
Solvent: Use an aprotic polar solvent like 1,4-dioxane or toluene.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition and side reactions.
| Parameter | Recommendation for Suzuki-Miyaura | Recommendation for Buchwald-Hartwig | Rationale |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Milder bases are less likely to cause degradation of the nitro-substituted substrate.[3][4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane | Aprotic solvents are generally preferred for Buchwald-Hartwig; biphasic systems are common for Suzuki. |
| Ligand | SPhos, XPhos | XPhos, RuPhos | Bulky, electron-rich ligands facilitate the catalytic cycle.[4] |
| Temperature | 80-110 °C | 80-110 °C | Use the lowest effective temperature to minimize side reactions. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I want to perform a nucleophilic aromatic substitution (SNAr) on this compound. Which halogen, bromine or fluorine, is more likely to be substituted, and why?
Answer:
In this substrate, the fluorine atom is significantly more likely to be substituted via an SNAr mechanism.
Causality and Mechanistic Explanation:
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The rate of this reaction is highly dependent on two factors:
-
Activation by Electron-Withdrawing Groups (EWGs): The reaction is accelerated by the presence of strong EWGs (like the nitro group) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance.[5]
-
Leaving Group Ability: In SNAr, the typical leaving group ability is F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[6][7]
In this compound:
-
The fluorine atom is ortho to the powerfully activating nitro group.
-
The bromine atom is meta to the nitro group and does not benefit from resonance stabilization of the intermediate.[5]
Therefore, the combination of ortho activation by the nitro group and the inherent reactivity of the C-F bond in SNAr makes the fluorine the preferred site of substitution. The methoxy group at the 2-position, while electron-donating, is sterically close to the fluorine, which might slightly hinder the approach of very bulky nucleophiles but is unlikely to change the regiochemical outcome.
Caption: Predicted regioselectivity in the SNAr reaction.
Section 3: Reduction of the Nitro Group
Question 4: I need to reduce the nitro group to an amine. However, my attempts with catalytic hydrogenation (H₂/Pd/C) are also causing dehalogenation. How can I selectively reduce the nitro group?
Answer:
Concurrent dehalogenation during the reduction of nitroarenes is a common problem, especially when using palladium on carbon (Pd/C), which is a very active catalyst for hydrogenolysis of C-halogen bonds.[8]
Causality:
-
Catalyst Activity: Pd/C is highly effective at cleaving C-Br and, to a lesser extent, C-F bonds under hydrogenation conditions.
-
Reaction Conditions: Acidic conditions can sometimes promote hydrodehalogenation.
Troubleshooting & Recommended Protocols:
To achieve selective reduction of the nitro group while preserving the halogen substituents, consider the following methods:
-
Alternative Catalysts for Hydrogenation:
-
Raney Nickel: Often less prone to causing dehalogenation of aryl halides compared to Pd/C.[8]
-
Platinum(IV) oxide (PtO₂): Can be effective for nitro group reduction without significant dehalogenation.
-
-
Chemical Reduction (Metal/Acid Systems):
-
Tin(II) Chloride (SnCl₂): A classic and mild method for reducing aromatic nitro groups in the presence of halogens. It is often carried out in acidic media like concentrated HCl or in ethanol.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: These are also effective and generally do not affect aryl halides.[9]
-
Recommended Protocol (SnCl₂ Reduction):
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic. This will precipitate tin salts.
-
Extraction: Filter the mixture through celite to remove the inorganic salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline.
Caption: Decision workflow for selective nitro group reduction.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Suzuki reaction. (2023, December 23). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Reduction of nitro compounds. (2023, November 29). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025, August 7). Request PDF on ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED!. (2025, February 26). The Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]
-
Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved January 20, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 20, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing reaction conditions (temperature, solvent, catalyst) for 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed procedural outlines to help you navigate the complexities of optimizing reaction conditions for this versatile but challenging substrate.
The unique substitution pattern of this compound—featuring a nitro group, a methoxy group, and two different halogens—presents a fascinating landscape of reactivity. This guide will equip you with the foundational knowledge and practical strategies to achieve your desired synthetic outcomes with high efficiency and selectivity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the reactivity and handling of this compound.
Q1: What are the primary reaction pathways I should consider for this molecule?
A1: Given its structure, two primary reaction pathways are most relevant:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The electron-withdrawing nature of the nitro group generally activates the aryl bromide towards the initial oxidative addition step in the catalytic cycle.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the potent electron-withdrawing nitro group. This makes the ring susceptible to attack by nucleophiles, with the potential for displacement of one of the halogen substituents.[3][4]
Q2: Which halogen is more likely to react in a cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend: I > Br > Cl > F.[5] Therefore, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond, and selective cross-coupling at the bromine position is expected under standard conditions.
Q3: Which halogen is a better leaving group in an SNAr reaction?
A3: In SNAr reactions, the trend for leaving group ability is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.[6][7] Therefore, the fluorine atom is the more likely site for nucleophilic aromatic substitution.
Q4: How do the methoxy and nitro groups influence the reactivity of the aromatic ring?
A4: The methoxy (-OCH₃) group is an electron-donating group through resonance, which activates the ring towards electrophilic substitution (not the primary focus here) and can slightly decrease the ring's overall electrophilicity.[8] Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[4] In the context of the reactions discussed, the nitro group's activating effect for SNAr and its influence on the electronic properties for cross-coupling are the most critical considerations.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Focus Area 1: Suzuki-Miyaura Cross-Coupling
Issue: Low or no product yield in a Suzuki-Miyaura coupling reaction.
Q: I am attempting a Suzuki-Miyaura coupling at the bromine position, but I am observing very low conversion to my desired biaryl product. What are the likely causes and how can I address them?
A: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. A systematic approach to troubleshooting is essential.[9]
Potential Causes & Solutions:
-
Catalyst Inactivation/Poisoning: The nitro group on your substrate can potentially act as a catalyst poison for palladium catalysts.[10]
-
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Consider using more robust, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the palladium center and promote the catalytic cycle.[11][12] Pre-formed catalysts, such as XPhos Pd G4, may also offer improved performance.
-
-
Suboptimal Base: The choice of base is critical for activating the boronic acid.[11]
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with challenging substrates.[13] Ensure the base is finely ground and anhydrous.
-
-
Solvent Issues: The solvent system must be appropriate for both the organic substrate and the inorganic base.[14]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive boroxines.
-
Solution: Use a fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[15]
-
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Focus Area 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: No reaction or slow conversion in an SNAr reaction.
Q: I am trying to displace the fluorine atom with an amine nucleophile, but the reaction is not proceeding. What can I do to drive the reaction to completion?
A: The lack of reactivity in an SNAr reaction with this substrate, despite the activating nitro group, can often be overcome by carefully selecting the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient ring.
-
Solution: If using a neutral amine, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to form the more nucleophilic amide anion.
-
-
Inappropriate Solvent: SNAr reactions are highly sensitive to the solvent.[2]
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[2]
-
-
Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.
Optimization Strategy for SNAr Reactions
Caption: A logical workflow for optimizing SNAr reactions.
Experimental Protocols: Starting Points for Optimization
The following protocols are provided as robust starting points for your experiments. They are based on established procedures for structurally similar compounds and should be optimized for your specific application.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To perform a selective Suzuki-Miyaura coupling at the bromine position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
SPhos (0.03 equiv, 3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To achieve selective substitution of the fluorine atom with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the secondary amine, and K₂CO₃.
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Key Optimization Parameters
The following tables summarize key parameters to consider when optimizing your reactions.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Characteristics |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | 1-3 | Highly active for electron-deficient aryl bromides.[1] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | A classic, versatile catalyst, though may require higher temperatures.[1] |
| PEPPSI-IPr | IPr | 1-3 | N-heterocyclic carbene (NHC) based, often very robust. |
| XPhos Pd G4 | XPhos | 1-3 | Pre-formed catalyst, often shows high reactivity and reproducibility. |
Table 2: Solvents for Nucleophilic Aromatic Substitution (SNAr)
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Characteristics |
| DMSO | 47 | 189 | Excellent for SNAr, dissolves many salts.[2] |
| DMF | 37 | 153 | Common and effective, can decompose at high temperatures.[2] |
| NMP | 32 | 202 | High boiling point, useful for sluggish reactions. |
| Acetonitrile | 37.5 | 82 | Can be effective, but lower boiling point limits reaction temperature. |
References
-
University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
Beilstein Archives. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
NIH. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
-
Figshare. (2020). New Ortho-Directing Group for Lithiation: Use of a Methoxy−Imino Auxiliary for the Synthesis of Chiral Ortho-Substituted Acetyl- and Propionylferrocenes. Retrieved from [Link]
-
Amanote Research. (n.d.). New Ortho-Directing Group for Lithiation: Use of a - Amanote Research. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Yoneda Labs [yonedalabs.com]
- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene Derivatives
Welcome to the technical support center for the purification of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on column chromatography methods. Here, we will address common challenges and provide solutions grounded in established scientific principles to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound derivatives?
For most applications involving aromatic nitro compounds like this compound derivatives, silica gel (230-400 mesh) is the standard and highly recommended stationary phase.[1] Its versatility and slightly acidic nature make it suitable for a broad range of compounds with moderate polarity.[1] Should you observe any degradation of your compound on silica, consider using deactivated silica gel or an alternative like alumina.[1]
Q2: How do I select the optimal mobile phase for my separation?
The ideal mobile phase, or eluent, is typically a combination of a non-polar and a polar solvent.[1] For compounds with "normal" polarity, such as the derivatives , a mixture of ethyl acetate and hexanes is an excellent starting point.[1] It is crucial to first perform thin-layer chromatography (TLC) to determine the best solvent ratio. For optimal separation on a column, aim for a solvent system that provides a retention factor (Rf) value for your target compound between 0.25 and 0.35.[1][2]
Q3: What is the appropriate amount of silica gel to use for my column?
A general guideline is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[1] For separations that are particularly challenging, it is advisable to use a higher ratio.[3]
Q4: Is it advisable to reuse a chromatography column?
While it is technically feasible to flush and reuse a column, it is generally not recommended for applications requiring high purity. Reusing a column can introduce cross-contamination from previous samples and may lead to the degradation of the stationary phase.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your column chromatography experiments in a question-and-answer format.
Q5: My compound is not moving from the baseline on the TLC plate, even when using 100% ethyl acetate. What should I do?
If your compound is highly polar and remains at the baseline with standard solvents, you can employ more aggressive solvent systems. A mixture of methanol in dichloromethane is a more polar alternative.[1] For exceptionally polar compounds, adding a small percentage (1-10%) of a 10% ammonium hydroxide solution in methanol to the eluent can be effective.[1]
Q6: The separation between my desired compound and an impurity is poor. How can I improve the resolution?
Poor resolution is a common challenge in column chromatography. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: Adjust the ratio of your polar and non-polar solvents. A lower percentage of the polar solvent will generally increase the retention time and may improve the separation of compounds that elute closely together.[4]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry can alter the separation selectivity.[5] For aromatic compounds, a phenyl-hexyl stationary phase can provide different selectivity due to π-π interactions.[6]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), you can gradually increase the polarity of the mobile phase during the run (gradient elution). This can help to separate compounds with a wider range of polarities.[7]
Q7: My compound is eluting too quickly from the column. What could be the cause?
If your compound elutes too quickly, it indicates that the mobile phase is too polar. To increase the retention time, you should decrease the proportion of the polar solvent in your mobile phase mixture.
Q8: I'm observing peak tailing for my compound. What can I do to improve the peak shape?
Peak tailing can be caused by secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on the silica gel.[4] To mitigate this:
-
Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to your mobile phase can mask the active silanol sites and improve the peak shape.[4]
-
pH Adjustment: Ensure the mobile phase pH is appropriate to suppress the ionization of both your compound and the silanol groups.[4]
Q9: The solvent flow through my column is very slow or has stopped completely. What should I do?
A blockage in the column can be caused by several factors, including the precipitation of the sample at the top of the column or the use of too fine a grade of silica gel.[8] If a blockage occurs, you may need to carefully remove the top layer of silica and replace it with fresh stationary phase. To prevent this, ensure your sample is fully dissolved before loading and avoid using excessive pressure that could compact the silica gel too tightly.[9]
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common column chromatography separation issues.
Recommended Solvent Systems
| Polarity of Derivative | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Low | 95:5 to 90:10 |
| Medium | 85:15 to 70:30 |
| High | 60:40 to 50:50 |
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for the column chromatography purification of a this compound derivative.
1. TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.[1][2]
2. Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you determined from your TLC analysis.[1]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[1]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the eluent.
3. Sample Loading:
-
Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.[10]
-
Allow the sample to absorb completely into the silica gel.[1]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.[11]
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.[12]
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product, as determined by your TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[12]
Visualization of the Purification Workflow
Caption: The experimental workflow for column chromatography purification.
References
- Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Derivatives - Benchchem.
- Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC).
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- 2.4A: Macroscale Columns - Chemistry LibreTexts.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Purification of Organic Compounds by Flash Column Chromatography.
- Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem.
- A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene - Benchchem.
- Technical Support Center: Purifying 1-Bromo-3-butoxy-5-nitrobenzene with Column Chromatography - Benchchem.
- How changing stationary phase chemistry can impact separation selectivity | Biotage.
- Performing Column Chromatography - YouTube.
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Technical Support Center: Regioselective Functionalization of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Welcome to the dedicated technical support guide for navigating the complexities of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. This molecule, rich in functionality, presents both unique opportunities for molecular assembly and significant challenges in achieving regioselectivity. This guide is structured to provide you, our fellow researchers and drug development professionals, with a blend of foundational principles and actionable troubleshooting strategies to ensure your success.
Section 1: Understanding the Reactivity Landscape
Before troubleshooting, it is crucial to understand the electronic and steric factors governing the reactivity of our substrate. The molecule's behavior is a direct consequence of the interplay between its four distinct substituents.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the entire ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] Its primary influence is exerted on the ortho (C4, C6) and para (C2) positions.
-
Fluorine (-F): An electronegative halogen, it is a deactivating group via induction but also a potential leaving group in SNAr reactions. Due to its position ortho to the nitro group, the C-F bond is significantly activated for nucleophilic attack.[3][4]
-
Methoxy Group (-OCH₃): An electron-donating group through resonance, it activates the ring, particularly at its ortho (C1, C3) and para (C5) positions.[5] However, its presence adjacent to the bromine and fluorine atoms introduces steric considerations.
-
Bromine (-Br): The primary handle for cross-coupling reactions due to the relative weakness of the C-Br bond compared to C-F, making it susceptible to oxidative addition by transition metal catalysts.[6][7] It is positioned meta to the nitro group, making it less activated for SNAr compared to the fluorine.[1]
Caption: Reactivity map of this compound.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the functionalization of this substrate.
Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine. Which halogen should I expect to be displaced, Br or F?
A: You should expect selective displacement of the fluorine atom. The regioselectivity of an SNAr reaction is governed by the ability of electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex.[1][3] The nitro group at C5 powerfully stabilizes a negative charge at the ortho and para positions. The fluorine is at C3, which is ortho to the nitro group. The bromine is at C1, which is meta to the nitro group and therefore receives no resonance stabilization.[1] Consequently, nucleophilic attack at C3 is kinetically and thermodynamically favored, leading to selective C-F bond cleavage.
Q2: I want to perform a Suzuki-Miyaura coupling. Will the C-F bond interfere?
A: Generally, no. The Suzuki-Miyaura coupling proceeds via an oxidative addition step, and the reactivity order for carbon-halogen bonds in this step is C-I > C-Br > C-Cl >> C-F.[6][8] The palladium catalyst will selectively insert into the weaker C-Br bond, leaving the much stronger C-F bond intact.[7][9] This high level of chemoselectivity is a cornerstone of modern cross-coupling chemistry and allows for precise functionalization at the C1 position.[10]
Q3: My Buchwald-Hartwig amination is giving low yields. What are the common pitfalls with this substrate?
A: Low yields in Buchwald-Hartwig aminations of this substrate can often be traced to a few key factors:
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes react with the acidic protons of the amine or even promote side reactions involving the nitro group.[11] Consider using a milder base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For electron-deficient aryl bromides like this one, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often required to promote efficient oxidative addition and reductive elimination.[12]
-
Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst deactivation. Using a higher catalyst loading (1-3 mol %) or employing a pre-catalyst that is more resistant to deactivation may be necessary.
Section 3: Troubleshooting Guides
This section provides structured workflows for resolving specific experimental failures.
Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction
Symptom: Low to no conversion of the starting material, or significant formation of de-brominated byproduct (3-fluoro-2-methoxy-5-nitrobenzene).
Caption: Decision workflow for troubleshooting Suzuki coupling reactions.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the chances of success by addressing common failure points.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).
-
Add the desired arylboronic acid (1.2-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 3-5 mol% or Pd(OAc)₂/SPhos at 2 mol%/4 mol%).[13][14]
-
Add a powdered, anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[15]
-
-
Solvent Addition:
-
Prepare a solvent mixture (e.g., Toluene/Ethanol/H₂O 4:1:1 or Dioxane/H₂O 4:1).
-
Degas the solvent mixture thoroughly by sparging with argon for at least 30 minutes.
-
Add the degassed solvent to the Schlenk flask via cannula.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.[13]
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Table: Recommended Conditions for Cross-Coupling
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 80-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 70-90[12] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N (3) | THF | 60 | 75-90 |
References
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Twitty, C. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
So, C. M., et al. General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. ACS Catalysis. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Langer, P. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Hunt, I. Ch12 : Electrophilic Aromatic Substitution. University of Calgary. [Link]
-
LibreTexts, Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Wadsak, W., et al. (2008). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. [Link]
-
LibreTexts, Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Krawczyk, M. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
-
Göktaş, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
LibreTexts, Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Churý, J., et al. (2021). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. National Institutes of Health. [Link]
-
LibreTexts, Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Selective Mono-Substitution on Poly-substituted Nitrobenzenes
Welcome to the technical support center for navigating the complexities of selective mono-substitution on poly-substituted nitroaromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these substrates. The inherent electronic and steric factors of a nitrobenzene ring, further complicated by multiple substituents, demand a nuanced and strategic approach to achieve desired regioselectivity.
This resource provides field-proven insights, troubleshooting guides for common experimental failures, and detailed protocols to enhance the predictability and success of your reactions.
Section 1: Foundational Concepts - The "Why"
Achieving selectivity in substituted nitrobenzenes hinges on understanding the interplay of three core principles: the directing effects of the substituents, the nature of the reaction (Electrophilic vs. Nucleophilic Aromatic Substitution), and steric hindrance.
-
The Nitro Group's Dual Personality : The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). This property makes it a strong deactivator and a meta-director for Electrophilic Aromatic Substitution (EAS) reactions by destabilizing the positively charged intermediate (arenium ion) at the ortho and para positions.[1][2] Conversely, this same electron-withdrawing nature makes the aromatic ring electron-deficient, activating it for Nucleophilic Aromatic Substitution (SNAr), especially when the nitro group is ortho or para to a good leaving group.[3][4]
-
Competing Directors : On a poly-substituted ring, the regiochemical outcome is dictated by the combined directing effects of all substituents. The most powerfully activating group typically controls the position of the incoming substituent.[5][6] When directing effects are opposed, a mixture of products is likely.
-
Steric Hindrance : The physical size of the existing substituents and the incoming electrophile or nucleophile can significantly influence the reaction's regioselectivity.[7][8] Bulky groups can block access to adjacent (ortho) positions, favoring substitution at more accessible sites, often the para position.[8]
Table 1: Summary of Substituent Directing Effects
| Substituent Class | Examples | Ring Effect | Directing Effect (for EAS) |
| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -OR | Electron Donating (Resonance) | ortho, para |
| Moderately Activating | -NHCOR, -OCOR | Electron Donating (Resonance) | ortho, para |
| Weakly Activating | -R (alkyl), -C₆H₅ (phenyl) | Electron Donating (Inductive) | ortho, para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Electron Withdrawing (Inductive) | ortho, para |
| Moderately Deactivating | -CHO, -COR, -COOR, -COOH | Electron Withdrawing | meta |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CN, -SO₃H, -CF₃ | Electron Withdrawing | meta |
Section 2: Strategic Decision-Making Workflow
Successfully planning a selective mono-substitution requires a logical approach. The following workflow, illustrated in the diagram below, outlines the critical decision points for substrate analysis and reaction choice.
Caption: Decision workflow for selecting a substitution strategy.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of mono-substituted nitrobenzenes in a practical question-and-answer format.
Q1: My electrophilic substitution reaction (e.g., nitration, halogenation) on a di-substituted nitrobenzene is giving very low yield or not proceeding at all. What's wrong?
A1: This is a classic reactivity issue, most often caused by excessive deactivation of the aromatic ring.
-
Probable Cause 1: Compounded Deactivation. Your substrate likely has two or more electron-withdrawing groups (e.g., a nitro group and a carboxyl group). These groups work together to remove electron density from the ring, making it a poor nucleophile.[8][9] The energy barrier for the initial attack by the electrophile becomes prohibitively high.
-
Diagnostic Check: Review the substituents on your ring using Table 1. If you have multiple "Deactivating" groups, this is the likely cause.
-
Solution:
-
Harsher Conditions: You may need to increase the reaction temperature or use a stronger catalyst system (e.g., fuming sulfuric acid for sulfonation, or a more potent Lewis acid for Friedel-Crafts).[10] Be cautious, as this can lead to side reactions or decreased selectivity.
-
Change Synthetic Order: The most effective solution is often to redesign your synthesis. Can you introduce the activating/weakly deactivating group first, perform the electrophilic substitution, and then add the second deactivating group? The order of operations is critical.
-
Consider an Alternative Pathway: If the ring is too deactivated for EAS, it might be perfectly primed for Nucleophilic Aromatic Substitution (SNAr) if you have a suitable leaving group.
-
Q2: I'm attempting a substitution and getting a mixture of regioisomers instead of a single mono-substituted product. How can I improve selectivity?
A2: Poor regioselectivity is a common challenge when multiple positions on the ring are similarly activated or when steric and electronic effects are in competition.
-
Probable Cause 1: Competing Directors. The directing effects of your substituents are antagonistic. For example, in 3-methyl-nitrobenzene, the methyl group directs ortho and para (positions 2, 4, 6), while the nitro group directs meta (positions 5, 2). The overlap at position 2 means it's a likely site of substitution, but other isomers will almost certainly form.
-
Probable Cause 2: Steric vs. Electronic Control. A strongly activating group may direct ortho and para, but if that group is very bulky (like a -t-butyl group), the ortho positions may be sterically hindered, leading to a higher-than-expected proportion of the para product.[8][10]
-
Solution:
-
Blocking Groups: This is a powerful strategy to force substitution at a specific position, typically ortho. The para position, which is often electronically favored and sterically accessible, can be temporarily blocked with a group that can be easily removed later. The sulfonic acid group (-SO₃H) is a classic example.[11][12][13] You can install it via sulfonation, perform your desired reaction which is now forced to the ortho position, and then remove the -SO₃H group with dilute acid.[12][14]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the product formed via the lowest activation energy pathway.
-
Choice of Catalyst/Reagent: In some cases, particularly Friedel-Crafts reactions, the size of the catalyst-electrophile complex can be tuned to favor substitution at less hindered sites.
-
Q3: I'm trying to perform a Nucleophilic Aromatic Substitution (SNAr) on a nitrobenzene derivative, but the reaction is slow and the yield is poor.
A3: SNAr reactions have strict electronic requirements that must be met for the reaction to be efficient.
-
Probable Cause 1: Insufficient Ring Activation. The power of SNAr comes from the stabilization of the negative charge in the Meisenheimer intermediate by electron-withdrawing groups.[3][15] For a good reaction rate, the nitro group must be positioned ortho or para to the leaving group. A meta-nitro group does not effectively stabilize the intermediate, leading to a much slower reaction.[3][16]
-
Diagnostic Check: Look at the relationship between your nitro group(s) and the leaving group (e.g., -Cl, -F). Are they ortho or para? If not, SNAr is not a viable pathway under normal conditions.
-
Solution:
-
Add More Activating Groups: If possible, a substrate with two nitro groups (ortho and para to the leaving group) will be significantly more reactive than a substrate with one.[4]
-
Check Your Leaving Group: The leaving group's ability to depart is also crucial. The general trend for halides is F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[15]
-
Solvent and Temperature: Use a polar aprotic solvent (like DMSO or DMF) to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus increasing its reactivity. Heating the reaction is also a common strategy to increase the rate.
-
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: When should I choose an SNAr strategy over an EAS strategy? Choose SNAr when your nitrobenzene ring is highly electron-deficient and possesses a good leaving group (like a halogen) positioned ortho or para to at least one nitro group.[16] Choose EAS when your ring has activating or weakly deactivating groups and you are substituting a hydrogen atom.
-
FAQ 2: How do I choose between targeting the ortho or para position when I have an ortho, para-director? The para position is generally favored due to reduced steric hindrance, especially with bulky directing groups or large incoming electrophiles.[7][17] To selectively obtain the ortho product, you often need to employ a blocking group strategy as described in the troubleshooting section.[18]
-
FAQ 3: Can I perform a Friedel-Crafts reaction on a nitrobenzene? Direct Friedel-Crafts alkylation or acylation on nitrobenzene itself is generally unsuccessful.[19] The strong deactivating effect of the nitro group makes the ring too electron-poor to react with the carbocation or acylium ion electrophile. Furthermore, the nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring. Synthesis of such compounds must be achieved by nitrating an already alkylated or acylated benzene.
Section 5: Key Experimental Protocols
Protocol 1: Selective ortho-Bromination using a Sulfonic Acid Blocking Group
This protocol demonstrates the synthesis of 2-bromo-1-methyl-4-nitrobenzene from 4-nitrotoluene, where direct bromination would yield a mixture of isomers.
Step 1: Installation of the Blocking Group (Sulfonation)
-
Place 4-nitrotoluene (1 eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add fuming sulfuric acid (20% SO₃, 3 eq.) to the flask while cooling in an ice bath.
-
After addition, remove the ice bath and heat the mixture to 100 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice. The product, 2-methyl-5-nitrobenzenesulfonic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry.
Step 2: Electrophilic Bromination
-
Dissolve the dried sulfonic acid product (1 eq.) in a suitable solvent like acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. The bromine will add to the only available activated position, which is ortho to the methyl group.
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.
Step 3: Removal of the Blocking Group (Desulfonation)
-
Dissolve the crude product from Step 2 in a mixture of ethanol and 10% aqueous sulfuric acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours.[14]
-
The sulfonic acid group will be removed as SO₃.
-
Cool the reaction, neutralize with a base, and extract the final product, 2-bromo-1-methyl-4-nitrobenzene, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Selective Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of N-benzyl-2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene.
-
Dissolve 1-chloro-2,4-dinitrobenzene (1 eq.) in ethanol in a round-bottom flask.
-
Add benzylamine (1.05 eq.) to the solution. A gentle exotherm may be observed.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the precipitation of the yellow product.[20]
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the yellow solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to yield N-benzyl-2,4-dinitroaniline.
References
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. 3
-
Benchchem. troubleshooting low yield in electrophilic aromatic substitution. 9
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750.
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives.
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects.
-
Jaworska, M., & Lodowski, P. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826.
-
Gritsevich, S. R., et al. (2022). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 144(1), 358–373.
-
Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
-
IJRAR.org. (2021). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
-
Wikipedia. Electrophilic aromatic substitution.
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
-
Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
-
International Journal of Research and Scientific Innovation. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
-
Chemistry Steps. Ortho, Para, Meta Directors in EAS.
-
The Journal of Organic Chemistry. (2019). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
-
Quora. Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position?.
-
YouTube. (2018). Using sulfonic acid as a blocking group.
-
University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
-
YouTube. (2013). Nucleophilic Aromatic Substitution (SNAr).
-
YouTube. (2021). Sulfonation of benzene. How Sulfonation can be used as blocking group.
-
YouTube. (2024). EAS synthesis using blocking group- Dr. Tania CS.
-
YouTube. (2024). Polysubstituted Benzene Rings in EAS Reactions - The "Number Line".
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
-
CORE. Concerted Nucleophilic Aromatic Substitution Reactions.
-
Clutch Prep. (2022). Blocking Groups - Sulfonic Acid.
-
Transformation Tutoring. (2022). Directing Effects In Disubstituted Benzenes.
-
Journal of the American Chemical Society. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th).
-
Benchchem. A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.
-
New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
-
ResearchGate. (2011). Synthesis of Polysubstituted Nitrobenzene Derivatives from Baylis—Hillman Adducts via [3 + 3] Annulation Protocol.
-
Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
-
Michigan State University Chemistry. Aromatic Reactivity.
-
PubMed. (2007). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins.
-
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Validation & Comparative
Verifying the Molecular Weight of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, precise molecular weight verification is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth comparison of mass spectrometry methodologies for confirming the molecular weight of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a versatile building block in medicinal chemistry and materials science. We will explore the nuances of different ionization techniques and mass analyzers, offering experimental insights to ensure accurate and reliable results.
Introduction to the Analyte: this compound
This compound (C₆H₃BrFNO₂) is a substituted nitroaromatic compound with a molecular weight of approximately 250.0 g/mol .[1][2] Its structure, featuring a bromine atom, a fluorine atom, a methoxy group, and a nitro group, presents unique considerations for mass spectrometry analysis. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum, providing a key diagnostic feature.[3][4]
Core Principles of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] The process involves three fundamental steps: ionization, mass analysis, and detection. The choice of ionization source and mass analyzer significantly impacts the quality and nature of the data obtained, particularly for small molecules.[5][7]
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization technique is critical for successfully generating ions of the target analyte with minimal fragmentation, ensuring the molecular ion is readily observed. For this compound, we will compare three common ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Best Suited For | Expected Ion for Analyte |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. Evaporation of the solvent leads to the formation of gas-phase ions. | Polar and non-volatile molecules, such as proteins and peptides. Can be effective for nitroaromatic compounds, often in negative ion mode.[8][9][10] | [M-H]⁻ or adducts like [M+Cl]⁻ in negative mode. Protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ in positive mode. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a vaporized sample. It is suitable for less polar and more volatile compounds than ESI.[11][12] | Small, less polar, and thermally stable molecules like steroids and pesticides.[12][13] | Protonated molecule [M+H]⁺ in positive mode or deprotonated molecule [M-H]⁻ in negative mode. |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample in the gas phase, causing ionization and often extensive fragmentation.[14][15][16] | Volatile and thermally stable organic compounds with molecular weights typically below 600 Da.[14][17] | Molecular ion (M⁺˙) and characteristic fragment ions. |
Experimental Workflow for Ionization Source Selection
Caption: Workflow for selecting the optimal ionization technique.
Head-to-Head: Quadrupole vs. Time-of-Flight (TOF) Mass Analyzers
The mass analyzer separates ions based on their m/z ratio. The choice between a quadrupole and a Time-of-Flight (TOF) analyzer depends on the specific analytical goal.[18][19][20]
| Feature | Quadrupole Analyzer | Time-of-Flight (TOF) Analyzer |
| Principle | Uses a combination of DC and RF voltages on four parallel rods to filter ions of a specific m/z ratio.[18] | Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster.[18] |
| Resolution | Unit mass resolution. | High to very high resolution.[20] |
| Mass Accuracy | Moderate. | Excellent, typically in the low ppm range.[18][21] |
| Scan Speed | Slower, as it scans across a mass range sequentially.[19] | Very fast, as all ions are analyzed in each pulse.[22][23] |
| Primary Application | Targeted analysis (Selected Ion Monitoring - SIM) and routine quantification.[18][19] | Accurate mass measurements for elemental composition determination and analysis of complex mixtures.[18][22] |
Logical Framework for Mass Analyzer Selection
Caption: Decision tree for choosing the appropriate mass analyzer.
Experimental Protocols
Protocol 1: LC-MS Analysis using ESI and APCI with a Quadrupole Mass Analyzer
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with 50:50 methanol:water.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
-
-
Mass Spectrometer Settings (APCI):
-
Ionization Mode: Positive and Negative.
-
Corona Current: 5 µA.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Probe Temperature: 500 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Protocol 2: GC-MS Analysis using EI with a TOF Mass Analyzer
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Dilute to a final concentration of 20 µg/mL.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometer Settings (EI-TOF):
Interpreting the Results: The Isotopic Signature of Bromine
A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances.[3][4] This results in two peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with an intensity ratio of approximately 1:1.[3][4] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.[3][4][24]
Conclusion and Recommendations
For routine molecular weight verification of this compound, LC-MS with either ESI or APCI coupled to a quadrupole mass analyzer provides a robust and cost-effective solution. The choice between ESI and APCI will depend on the observed ionization efficiency, with APCI often being more suitable for less polar small molecules.
For applications requiring unambiguous elemental composition confirmation, GC-MS with Electron Ionization and a Time-of-Flight (TOF) mass analyzer is the superior choice. The high mass accuracy of the TOF analyzer allows for the determination of the elemental formula from the measured mass, providing the highest level of confidence in the compound's identity. The extensive fragmentation from EI can also provide valuable structural information.
By understanding the principles behind different mass spectrometry techniques and tailoring the experimental approach to the specific analytical question, researchers can confidently and accurately verify the molecular weight of this compound and other critical chemical entities in their research and development pipelines.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel Therapeutics Derived from 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery and materials science, the starting material 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene represents a highly versatile scaffold. Its unique arrangement of functional groups—a reactive bromine atom suitable for cross-coupling, a fluorine atom that can modulate electronic properties and metabolic stability, a methoxy group influencing conformation, and a nitro group that can be a synthetic handle or a pharmacophoric feature—makes it an attractive starting point for the synthesis of a diverse library of novel molecules.
However, the synthesis of a new chemical entity is only the first step. To understand its function, whether as a targeted therapeutic or a high-performance material, we must determine its precise three-dimensional atomic arrangement. Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for this purpose, providing unambiguous information on molecular conformation, stereochemistry, and intermolecular interactions that govern the material's bulk properties.[1][2]
This guide provides an in-depth comparison of methodologies for the synthesis and structural analysis of derivatives originating from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the critical reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Section 1: Synthetic Strategies for Derivatization
The strategic derivatization of the starting scaffold is paramount. The primary sites for modification are the bromine and nitro groups. The bromine atom is an ideal handle for carbon-carbon and carbon-heteroatom bond formation, while the nitro group can be reduced to an amine, opening a vast array of subsequent chemical transformations.
Suzuki-Miyaura Cross-Coupling at the Bromine Position
One of the most powerful reactions for creating a C-C bond is the Suzuki-Miyaura cross-coupling. Reacting the scaffold with various boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Rationale: The choice of a palladium catalyst and ligand is critical. For an electron-rich, sterically hindered substrate like our scaffold, a highly active catalyst system such as Pd(PPh₃)₄ or one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to achieve good yields. The base (e.g., K₃PO₄, Cs₂CO₃) is chosen to facilitate the transmetalation step without promoting side reactions.
Example Protocol: Synthesis of a Phenyl Derivative
-
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL), add K₃PO₄ (3.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired biaryl derivative.[3]
Reduction of the Nitro Group and Subsequent Amidation
The nitro group can be readily reduced to an aniline derivative, which is a versatile intermediate for numerous other reactions, such as amidation.
Rationale: A variety of reducing agents can be used. Catalytic hydrogenation (H₂, Pd/C) is clean but may not be suitable if other reducible groups are present. Chemical reduction with reagents like iron powder in acetic acid or tin(II) chloride is often robust and selective.
Example Protocol: Synthesis of an Acetamide Derivative
-
Suspend this compound (1.0 mmol) and iron powder (5.0 mmol) in a 1:1 mixture of ethanol and water (20 mL).
-
Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through celite, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers contain the crude aniline derivative.
-
Without further purification, dissolve the crude aniline in dichloromethane (10 mL), cool to 0 °C, and add triethylamine (1.5 mmol) followed by acetyl chloride (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify by chromatography or recrystallization.
Section 2: The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[1] It is a process that relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. The purity of the compound is paramount; impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[4]
Common Crystallization Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Slow Evaporation | The concentration of the solute slowly increases as the solvent evaporates, leading to crystallization.[4][5] | Thermally stable, non-volatile compounds. | The rate of evaporation is critical and can be controlled by restricting the opening of the vessel.[6] |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and allowed to cool slowly. Solubility decreases with temperature, inducing crystallization.[5][7] | Compounds with a significant temperature-dependent solubility profile.[4] | The cooling rate must be very slow to allow for the growth of large, well-ordered crystals. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility.[4] | Milligram quantities of material; highly successful for a wide range of compounds. | Requires careful selection of a miscible solvent/anti-solvent pair. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs slowly at the interface as the liquids diffuse into one another.[5] | Sensitive compounds that may decompose with heating or solvent evaporation. | The layering must be done carefully to avoid mixing. |
Experimental Protocol: A General Approach to Crystallization Screening
-
Purify the Sample: Ensure the synthesized derivative is of the highest possible purity (>95%, preferably >99%) using chromatography or recrystallization.
-
Solvent Screening: Test the solubility of ~1-2 mg of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, toluene) to find a solvent in which it is moderately soluble.[5]
-
Set Up Crystallization Trials:
-
Slow Evaporation: Dissolve 5-10 mg of the compound in a good solvent in a small vial. Cover the vial with a cap that has a small hole pricked in it and leave it undisturbed.
-
Vapor Diffusion: In a small, open vial, dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile solvent (e.g., chloroform, THF). Place this vial inside a larger, sealed jar containing a few milliliters of a volatile anti-solvent (e.g., pentane, diethyl ether).[4]
-
-
Patience and Observation: Place the trials in a vibration-free location and observe them over several days to weeks. Do not disturb them.[4]
Section 3: X-ray Crystallography: The Definitive Structure
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the X-ray diffraction experiment can be performed.[6] This technique provides a three-dimensional map of the electron density within the crystal, from which the positions of all atoms can be determined.[8]
The X-ray Crystallography Workflow
The process can be broken down into several key stages, from sample mounting to final structure validation.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Key Data Obtained from Crystallographic Analysis
A successful crystal structure determination provides a wealth of precise data that is unattainable by other methods. Using data from published structures of related nitroaromatic compounds as a reference, we can anticipate the types of insights to be gained.[9][10]
| Parameter | Type of Information | Example Insight for a Hypothetical Derivative |
| Unit Cell Dimensions | The size and shape of the repeating crystal lattice unit. | A small unit cell volume might suggest very efficient molecular packing.[10] |
| Space Group | The symmetry elements present within the crystal lattice. | A chiral space group would confirm the synthesis resulted in a single enantiomer. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | Can reveal strain in rings or unusual bonding due to electronic effects from the F and NO₂ groups. |
| Torsion Angles | The dihedral angles between planes of atoms. | Critically defines the molecule's 3D conformation, such as the twist angle between two aromatic rings in a biaryl derivative.[9][11] |
| Intermolecular Interactions | Identifies hydrogen bonds, halogen bonds, and π-π stacking. | Reveals how molecules pack in the solid state, which is crucial for understanding physical properties like solubility and melting point. |
| Absolute Stereochemistry | Unambiguously determines the R/S configuration of all chiral centers. | Essential for pharmaceutical development, as different enantiomers can have vastly different biological activities. |
Section 4: A Comparative Guide to Structural Analysis Techniques
While SCXRD is the gold standard, it is not the only tool available. It is important to understand its place among other analytical techniques.
Caption: Relationship between SCXRD and other analytical techniques.
Performance Comparison
| Technique | Information Provided | Sample State | Key Advantage | Key Limitation |
| Single-Crystal XRD | Unambiguous 3D structure, bond lengths/angles, packing | Solid (single crystal) | Provides the complete, definitive atomic arrangement.[1] | Crystal growth can be a significant bottleneck. |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Liquid (solution) | Excellent for studying dynamics and structure in solution. | Provides a time-averaged structure; cannot determine precise geometric parameters.[1] |
| Mass Spectrometry | Molecular weight, elemental formula | Gas/Ionized | High sensitivity and accuracy for mass determination. | Provides no information about 3D structure or stereochemistry.[1] |
| 3D Electron Diffraction (3DED) | 3D structure from nanocrystals | Solid (nanocrystals) | Can be used when crystals are too small for SCXRD.[2][12] | Data quality can be lower; dynamical scattering effects can be problematic.[2] |
| Crystal Structure Prediction (CSP) | Computationally predicted crystal structures | In silico | Can guide experimental work and help solve structures from powder data.[2][12] | Purely predictive; requires experimental validation (e.g., with PXRD).[12] |
Conclusion
The journey from a versatile starting material like this compound to a fully characterized novel molecule is a multi-step process that demands both synthetic ingenuity and analytical rigor. While techniques like NMR and mass spectrometry are indispensable for confirming the successful synthesis and purity of derivatives, they cannot provide the ultimate structural truth. Single-crystal X-ray crystallography stands alone in its ability to deliver a precise, high-resolution, three-dimensional view of a molecule. This definitive structural knowledge is not merely an academic exercise; it is the foundational data upon which rational drug design, structure-activity relationship (SAR) studies, and the prediction of material properties are built. By understanding the principles behind synthesis, crystallization, and diffraction, researchers can unlock the full potential of their novel chemical entities.
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Naveen, S., et al. (2018). Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1455-1462. Available from: [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]
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Navigating Nucleophilic Aromatic Substitution: A Comparative Kinetic Guide to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the myriad of reactions available, nucleophilic aromatic substitution (SNAr) stands out for its power to forge carbon-heteroatom bonds on electron-deficient aromatic rings. This guide provides an in-depth technical analysis of the kinetic profile of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a versatile building block in pharmaceutical synthesis.[1]
Due to the absence of direct, published kinetic data for this specific substrate, this guide will leverage established principles of SNAr reactions and comparative data from analogous polysubstituted nitroaromatics to provide a predictive framework for its reactivity. We will delve into the electronic and steric factors governing its substitution reactions, offer a comparative analysis with alternative substrates, and provide detailed experimental protocols for researchers seeking to explore its synthetic utility.
The Strategic Importance of this compound in Synthesis
The unique substitution pattern of this compound presents a compelling case for its use in complex molecule synthesis. The presence of two distinct halogen leaving groups (bromine and fluorine) at positions activated by a potent nitro group offers the potential for selective and sequential functionalization. The methoxy group, while adding steric bulk, also modulates the electronic environment of the ring, influencing both the rate and regioselectivity of nucleophilic attack. Understanding these nuances is paramount for harnessing the full synthetic potential of this versatile intermediate.
Unraveling the Reactivity: A Mechanistic Perspective
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically the initial nucleophilic attack to form this complex. The stability of the Meisenheimer complex, and thus the overall reaction rate, is significantly influenced by the electronic nature of the substituents on the aromatic ring.
In the case of this compound, the nitro group, being a strong electron-withdrawing group, is positioned ortho to the bromine atom and para to the fluorine atom. This arrangement provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex upon nucleophilic attack at either the C-1 (bearing Br) or C-3 (bearing F) position.
Comparative Kinetic Analysis: Predicting Reactivity and Regioselectivity
In the absence of direct kinetic data for this compound, we can extrapolate its likely reactivity by comparing it with structurally related compounds.
Leaving Group Mobility
A key determinant in SNAr reactions is the nature of the leaving group. While typically the C-F bond is stronger than the C-Br bond, in SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the transition state leading to the Meisenheimer complex. This often results in fluorine being a better leaving group than bromine in SNAr reactions, a counterintuitive trend when compared to SN1 and SN2 reactions.[3]
For this compound, the nitro group activates both the C-F and C-Br positions. The para-relationship between the nitro and fluoro groups allows for direct resonance stabilization of the negative charge onto the nitro group. The ortho-relationship between the nitro and bromo groups also provides strong activation.
The Influence of the Methoxy Group
The methoxy group at the C-2 position introduces both steric and electronic effects.
-
Electronic Effect: The methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). In the context of SNAr, the electron-donating resonance effect can slightly deactivate the ring towards nucleophilic attack. However, its inductive effect can have a more localized influence.
-
Steric Effect: The methoxy group provides significant steric hindrance around the C-1 (bromo) and C-3 (fluoro) positions. This steric bulk can be expected to disfavor the approach of a nucleophile, particularly a bulky one, to these positions.
Predicted Regioselectivity
Given these competing factors, predicting the major site of substitution requires careful consideration:
-
Attack at C-3 (Fluoro): This position is strongly activated by the para-nitro group. However, it is flanked by the methoxy group, which presents a steric barrier.
-
Attack at C-1 (Bromo): This position is activated by the ortho-nitro group. It is also adjacent to the methoxy group, creating steric hindrance.
In many cases, the electronic activation by a para-nitro group is more powerful than an ortho-nitro group. However, the steric hindrance from the adjacent methoxy group could be a dominant factor. It is plausible that with smaller nucleophiles, substitution at the more electronically activated C-3 position will be favored, while with bulkier nucleophiles, the reaction may be slower or favor the less sterically hindered position, if one exists.
Comparative Data with Analogous Substrates
To provide a semi-quantitative comparison, let's consider the relative reactivities of some related halonitrobenzenes.
| Substrate | Nucleophile | Relative Rate (approx.) | Key Factors Influencing Reactivity |
| 1-Fluoro-4-nitrobenzene | Piperidine | 1 | Baseline for para-nitro activation of fluorine. |
| 1-Bromo-4-nitrobenzene | Piperidine | ~10-2 | Bromine is generally a poorer leaving group than fluorine in SNAr. |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | ~104 | The second nitro group provides significantly enhanced activation. |
| This compound | Piperidine | Predicted: Intermediate | Activation by ortho and para nitro group. Steric and electronic deactivation by the ortho-methoxy group to both sites. |
Note: The relative rates are estimations based on established principles of SNAr reactivity and should be experimentally verified.
Experimental Protocols for Kinetic Studies
To empirically determine the kinetic parameters for the substitution reactions of this compound, the following detailed experimental workflow can be employed.
General Procedure for Kinetic Measurements
The reaction kinetics can be monitored by following the disappearance of the starting material or the appearance of the product over time using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. To simplify the rate law, the reaction is typically carried out under pseudo-first-order conditions, with a large excess (at least 10-fold) of the nucleophile.
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine, sodium methoxide)
-
Anhydrous solvent (e.g., acetonitrile, DMSO, THF)
-
Internal standard for HPLC analysis (e.g., naphthalene, biphenyl)
-
Thermostatted reaction vessel
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Step-by-Step Experimental Workflow
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.5 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at the desired temperature (e.g., 25 °C, 50 °C), place a known volume of the solvent and the nucleophile stock solution.
-
Allow the solution to equilibrate to the set temperature.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid for amine nucleophiles).
-
Add a known amount of the internal standard solution to the quenched aliquot.
-
-
HPLC Analysis:
-
Inject the quenched and standardized sample into the HPLC system.
-
Analyze the sample to determine the concentration of the starting material and/or product relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the nucleophile: k2 = kobs / [Nucleophile].
-
Diagram of the Experimental Workflow
Caption: A generalized experimental workflow for kinetic studies of SNAr reactions.
Mechanistic Pathway and Regioselectivity
The following diagram illustrates the two potential pathways for nucleophilic substitution on this compound, highlighting the formation of the key Meisenheimer intermediates.
Caption: Competing pathways for nucleophilic attack on this compound.
Conclusion and Future Outlook
This compound is a substrate of significant interest for the synthesis of complex, highly functionalized aromatic compounds. While direct kinetic data is not yet available, a thorough understanding of the principles of SNAr reactions allows for a predictive assessment of its reactivity. The competition between substitution at the bromo- and fluoro-positions, modulated by the electronic and steric influence of the methoxy group, presents a rich area for experimental investigation. The protocols outlined in this guide provide a robust framework for such studies.
Future work should focus on the experimental determination of the rate constants for the reaction of this substrate with a variety of nucleophiles of differing steric bulk and nucleophilicity. Such studies will not only provide valuable data for synthetic chemists but also contribute to a deeper understanding of the subtle interplay of electronic and steric effects in governing the outcomes of nucleophilic aromatic substitution reactions.
References
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Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. [Link]
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Um, I. H., Lee, E. J., & Lee, H. W. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 79(15), 7233-7239. [Link]
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Crampton, M. R., Emokpae, T. A., Isanbor, C., & Batsanov, A. S. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024. [Link]
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Ośmiałowski, B., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules (Basel, Switzerland), 25(20), 4807. [Link]
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Gallardo-Fuentes, S., Alarcón-Espósito, J., Marín-Becerra, A., Rezende, M. C., & Campodónico, P. R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in chemistry, 10, 888981. [Link]
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Miller, J. (1969). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic, 811-816. [Link]
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Bennett, C. S., & Deagostino, A. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic letters, 17(19), 4794–4797. [Link]
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Sigman, M. S., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Harvard University DASH. [Link]
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Williams, D. L. H. (1998). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
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Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]
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Danikiewicz, W., Zimnicka, M., & Bieńkowski, T. (2015). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. European Journal of Organic Chemistry, 2015(26), 5839-5848. [Link]
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Mancini, P. M., Terenzani, A., Vottero, L. R., & Nudelman, N. S. (1988). Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. Journal of the Chemical Society, Perkin Transactions 2, (12), 2135-2139. [Link]
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Consiglio, G., Arnone, C., Spinelli, D., & Sancassan, F. (1985). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2, (3), 383-386. [Link]
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Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (7), 1212-1218. [Link]
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Gabbutt, C. D., Heron, B. M., & Instone, A. C. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. [Link]
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Ho, K. C., & Kovacs, Z. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. The Journal of organic chemistry, 72(10), 3847–3850. [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Ho, K. C., & Kovacs, Z. (2007). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. The Journal of Organic Chemistry, 72(10), 3847-3850. [Link]
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Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-260. [Link]
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A Comparative Guide to Assessing the Purity of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene using High-Performance Liquid Chromatography
In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its complex structure implies that its synthesis can yield a range of process-related impurities, such as isomers or unreacted starting materials.[1][2][3] Therefore, a robust, accurate, and validated analytical method for purity assessment is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound. We will explore the rationale behind HPLC method development, present a detailed experimental protocol, and contextualize its performance against alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of HPLC in Purity Determination
For non-volatile, polar, and UV-active compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for purity analysis. Its high resolving power, sensitivity, and adaptability make it superior for separating the main component from structurally similar impurities.
Why RP-HPLC is the Method of Choice:
-
Analyte Properties: The subject compound is a substituted nitrobenzene, making it inherently hydrophobic due to the benzene ring, yet possessing polarity from the nitro, methoxy, and halogen functional groups. This dual nature makes it an ideal candidate for retention and separation on a nonpolar stationary phase, such as C18, using a polar mobile phase.[4][5]
-
Chromophoric Nature: The nitroaromatic structure contains a strong chromophore, which allows for sensitive detection using a UV-Vis detector.[6][7][8][9][10] The nitro group's absorbance maximum typically falls within a range that is readily accessible by standard HPLC detectors.[7][8]
-
Separation of Impurities: Synthetic routes for polysubstituted benzenes often result in isomeric impurities where the functional groups are in different positions.[2][3][11][12] The selectivity of RP-HPLC can be finely tuned by adjusting mobile phase composition, pH, and stationary phase chemistry to resolve these closely related compounds.[5]
Workflow for HPLC Purity Assessment
The logical process for assessing the purity of this compound via HPLC involves several key stages, from initial method development to final data analysis and comparison with other techniques.
Caption: A comprehensive workflow for HPLC-based purity assessment.
Detailed Experimental Protocol: An Optimized HPLC Method
This protocol is a robust starting point for the purity analysis of this compound. It is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16]
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[17][18]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[17][18]
-
Chemicals: HPLC-grade acetonitrile, methanol, and water. This compound reference standard (>99.5% purity).
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, but a good starting point is 60:40 (v/v) Acetonitrile:Water.[17]
-
Diluent: The initial mobile phase composition is recommended as the diluent to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[18][21]
-
Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the diluent. This concentration is suitable for method validation and purity calculations.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no interfering peaks are present.
-
Inject the working standard solution six times to establish system suitability (checking for repeatability of retention time and peak area, typically requiring RSD ≤ 2%).
-
Inject the sample solution, prepared at a similar concentration to the working standard.
-
Process the chromatogram to determine the peak areas of the main component and any impurities.
5. Purity Calculation: The purity is typically calculated using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting assumption for structurally related impurities.
Comparative Analysis with Alternative Techniques
While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical principles.[22] This provides a more complete picture of the sample's purity.
Caption: Decision logic for selecting the optimal purity analysis technique.
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC-UV | Separation based on polarity and partitioning between a stationary and mobile phase. | High resolution for isomers; High sensitivity due to the nitroaromatic chromophore; Robust and reproducible ; Non-destructive.[23] | Requires a reference standard for absolute quantification; Peak co-elution can occur. |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection. | Provides molecular weight and fragmentation data , aiding in impurity identification; Excellent for detecting volatile synthesis precursors.[24] | The analyte may have limited thermal stability, risking degradation in the injector; Less effective for non-volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Primary quantitative method (qNMR) that does not require a specific standard of the analyte; Provides definitive structural information .[22][25] | Lower sensitivity compared to HPLC, may not detect trace impurities (<0.1%); Complex spectra can make quantification challenging.[26][27] |
Synthesizing the Data: A Holistic Approach
For routine quality control, a validated HPLC-UV method offers the best balance of performance, speed, and cost-effectiveness for assessing the purity of this compound.[23] The data generated is reliable for batch-to-batch comparisons and for ensuring that the material meets specifications.
For investigational purposes, such as identifying an unknown impurity, coupling HPLC with mass spectrometry (LC-MS) or using GC-MS for volatile components provides invaluable structural data. For the certification of a reference standard, qNMR is the preferred technique due to its status as a primary ratio method, offering a direct measurement of purity without reliance on a pre-existing standard of the same material.[22][24]
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comparison of different catalytic systems for cross-coupling with 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
A Comparative Guide to Catalytic Systems for Cross-Coupling with 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
The strategic functionalization of highly substituted aromatic cores is a cornerstone of modern drug discovery and materials science. The molecule this compound presents a unique synthetic challenge and opportunity due to its distinct electronic and steric properties. The presence of a deactivating nitro group, a directing methoxy group, and a sterically demanding fluorine atom necessitates a carefully considered approach to catalytic cross-coupling reactions. This guide provides an in-depth comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, offering field-proven insights and detailed experimental protocols.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for creating C-C bonds.[1] The electron-withdrawing nitro group on the substrate can influence the efficiency of the catalytic cycle, making the judicious selection of the catalyst, ligand, and base paramount for a successful transformation.[2]
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The oxidative addition of the aryl bromide to a palladium(0) species is often the rate-determining step. For an electron-deficient substrate like this compound, this step is generally facilitated. However, the subsequent transmetalation, involving the transfer of the organic group from the organoboron reagent to the palladium center, can be influenced by the choice of base and solvent.[3]
Recommended Catalytic System & Protocol:
For the Suzuki-Miyaura coupling of this compound, a system employing a palladium(II) acetate precatalyst with a sterically hindered and electron-rich phosphine ligand, such as SPhos, is highly effective. The use of a strong base like potassium phosphate is crucial for promoting the transmetalation step.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Reagent Addition: Add potassium phosphate (2.0 mmol) to the flask.
-
Solvent Addition: Introduce 1,4-dioxane (5 mL) to the reaction mixture.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods.[4][5] The reaction's success with electron-deficient aryl halides makes it particularly suitable for this compound.
Mechanistic Considerations:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps, while preventing catalyst deactivation.[4]
Recommended Catalytic System & Protocol:
A highly effective system for the Buchwald-Hartwig amination of this substrate utilizes a palladium precatalyst like Pd₂(dba)₃ with a biarylphosphine ligand such as RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine.[6]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), and RuPhos (3 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (1.2 mmol) to the tube.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the desired primary or secondary amine (1.1 mmol).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
The Sonogashira Coupling: Creating Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in the synthesis of conjugated systems found in pharmaceuticals and organic materials.[8]
Mechanistic Considerations:
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper. The catalytic cycle is thought to involve the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step where a copper(I) acetylide, formed in situ, transfers the alkyne to the palladium center. Reductive elimination then affords the coupled product.[8] Copper-free protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.[9]
Recommended Catalytic System & Protocol:
For the Sonogashira coupling of this compound, a classic palladium-copper co-catalytic system remains highly reliable. Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide are commonly used. An amine base, such as triethylamine, serves both as a base and as a solvent.[7]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (10 mL). To this suspension, add triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Performance of Catalytic Systems
| Cross-Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 80-90 |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | 25-60 | 75-85 |
Visualizing the Catalytic Cycles
To further elucidate the mechanisms discussed, the following diagrams illustrate the catalytic cycles for each cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Retrieved from [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - SciSpace. (2021, February 10). Retrieved from [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved from [Link]
-
A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. (2018, June 25). Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved from [Link]
-
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from [Link]
-
Pd-catalyzed Cross-coupling Reactions Research Articles - Page 1 | R Discovery. (n.d.). Retrieved from [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). Retrieved from [Link]
-
Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromo- propionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation - ResearchGate. (2026, January 2). Retrieved from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, November 15). Retrieved from [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). Retrieved from [Link]
Sources
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A Comparative Guide to the Quantitative Analysis of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene in Reaction Mixtures
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, the precise monitoring of reaction progress is paramount. The compound 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a key intermediate whose accurate quantification within a complex reaction matrix is critical for ensuring reaction completion, optimizing yield, and controlling impurity profiles. This guide provides a comprehensive comparison of robust analytical techniques for the determination of this analyte, designed for researchers, scientists, and drug development professionals. We will delve into the underlying principles, provide field-tested protocols, and present comparative data to guide the selection of the most suitable method for your laboratory's needs. The validation of any analytical method is a crucial step to ensure reliable and accurate results, a cornerstone of regulatory compliance and product quality.[1][2]
The Analytical Challenge: Specificity in a Complex Matrix
A typical reaction mixture contains the starting materials, reagents, catalysts, intermediates, by-products, and the final product. The primary challenge is to develop a method that can selectively and accurately measure the concentration of this compound without interference from these other components.[3] This requires a technique with high resolving power and sensitivity. The principal methods suited for this task are the chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it exceptionally well-suited for many organic intermediates.[4] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Causality Behind Experimental Choices
For a moderately polar, substituted nitrobenzene like our target analyte, a reverse-phase HPLC method is the logical choice. The C18 (octadecylsilyl) stationary phase provides a nonpolar environment. A polar mobile phase, typically a mixture of acetonitrile or methanol and water, is used to elute the compounds. The analyte, being less polar than the mobile phase, will interact with the C18 stationary phase. By carefully tuning the ratio of organic solvent to water, we can achieve optimal retention and separation from more polar impurities (which elute earlier) and less polar by-products (which elute later). UV detection is ideal as the nitroaromatic and benzene ring systems exhibit strong chromophores, providing excellent sensitivity.[5]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.
Materials:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Analyte Standard: this compound, analytical standard grade (>99% purity).
-
Diluent: Acetonitrile/Water (50:50 v/v).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the analyte at 1000 µg/mL in the diluent.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Dilute the sample with the diluent to a theoretical concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Apply a linear regression to the data.
-
Quantify the analyte in the reaction mixture sample using the peak area and the regression equation from the calibration curve.[6]
-
Workflow for HPLC Analysis
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
The Core Scaffold: Deconstructing 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
The this compound scaffold is a highly functionalized aromatic ring, offering multiple points for chemical modification. Understanding the intrinsic properties of each substituent is crucial for predicting how analogs will behave in biological systems.
-
The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the benzene ring. In medicinal chemistry, nitroaromatic compounds are recognized for a range of biological activities, including antimicrobial and anticancer effects.[1] The nitro group can be essential for the mechanism of action, sometimes undergoing bioreduction in hypoxic environments, a characteristic exploited in targeted cancer therapy and for the activation of certain prodrugs.[2][3]
-
The Bromo and Fluoro Groups (-Br, -F): Halogens are common substituents in drug molecules, influencing their pharmacokinetic and pharmacodynamic properties. The presence of bromine and fluorine can enhance membrane permeability and metabolic stability. Fluorine, in particular, is known to often improve the biological activity of compounds.[4] The position and nature of the halogen can drastically alter the activity, as seen in various kinase inhibitors and anticancer agents.[5][6]
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent contrasts with the electron-withdrawing nitro group, creating a complex electronic environment on the aromatic ring. The methoxy group can influence receptor binding and metabolic pathways. Its replacement or modification is a common strategy in SAR studies to probe steric and electronic requirements for activity.
Navigating the Structure-Activity Landscape: A Predictive Comparison
Based on the analysis of related halogenated and nitrated aromatic compounds, we can construct a predictive SAR map for analogs of this compound. The following sections explore potential modifications at each position and their likely impact on biological activity.
Modifications of the Nitro Group
The nitro group is a critical determinant of biological activity. Its reduction to an amino group or replacement with other electron-withdrawing groups are key transformations to explore.
| Modification | Predicted Effect on Activity | Rationale |
| Reduction to Amine (-NH₂) ** | Potential shift from cytotoxic to kinase inhibitory activity. | The resulting aniline can serve as a key building block for a variety of pharmacophores. |
| Replacement with Cyano (-CN) or Sulfonamide (-SO₂NH₂) ** | May retain or modify anticancer activity. | These groups are also electron-withdrawing and can participate in hydrogen bonding interactions. |
| Positional Isomers | Altered activity profile. | The relative positions of the nitro and other groups will change the electronic and steric properties of the molecule. |
The Role of Halogen Substituents
The nature and position of the halogen atoms are pivotal.
| Modification | Predicted Effect on Activity | Rationale |
| Replacement of Bromo with Chloro | Likely to retain similar activity. | Chloro and bromo groups have comparable electronegativity and size. |
| Replacement of Fluoro with other Halogens | May decrease activity or alter selectivity. | Fluorine's unique properties (small size, high electronegativity) are often crucial for optimal interactions. |
| Di- or Tri-halogenation | Could enhance lipophilicity and potentially increase cell permeability and activity. | Increased halogenation can, however, also lead to toxicity. |
Exploring the Methoxy Moiety
The methoxy group offers opportunities for fine-tuning solubility and receptor interactions.
| Modification | Predicted Effect on Activity | Rationale |
| Demethylation to Hydroxyl (-OH) | May introduce new hydrogen bonding capabilities and alter solubility. | A hydroxyl group can be a key pharmacophoric feature. |
| Alkoxy Chain Elongation (e.g., -OEt, -OPr) | Can modulate lipophilicity and steric bulk. | This can influence binding to hydrophobic pockets in target proteins. |
| Replacement with Amino (-NH₂) or Thioether (-SMe) | Introduces different electronic and hydrogen bonding properties. | These changes can lead to novel interactions with biological targets. |
Experimental Validation: Protocols and Workflows
To validate the predicted SAR, a systematic approach to synthesis and biological evaluation is necessary.
Synthetic Workflow
The synthesis of analogs can be approached through a convergent strategy, starting from commercially available substituted nitrobenzenes.
Caption: General workflow for analog synthesis and evaluation.
Protocol for Analog Synthesis (Example: Suzuki-Miyaura Cross-Coupling):
-
Starting Material: this compound.
-
Reaction Setup: In a reaction vessel, combine the starting material (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for 4-12 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently identify promising analogs.
Caption: Tiered workflow for biological evaluation of analogs.
Protocol for Antiproliferative Assay (MTT Assay):
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).
Concluding Remarks
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. While direct SAR data is scarce, a rational approach based on the known biological effects of its constituent functional groups can guide the design of new analogs with potentially enhanced activity. The predictive SAR map provided in this guide, coupled with the outlined synthetic and biological evaluation protocols, offers a solid foundation for researchers to embark on the exploration of this interesting chemical space. Future studies should focus on systematic modifications of this scaffold to elucidate definitive structure-activity relationships and identify lead compounds for further development.
References
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
